6-bromo-1H-benzoimidazole-4-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJWWRKIMKJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363959 | |
| Record name | 6-bromo-1H-benzoimidazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255064-08-5 | |
| Record name | 6-bromo-1H-benzoimidazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide outlines a plausible and robust synthetic pathway based on established benzimidazole synthesis methodologies. Furthermore, it presents expected characterization data derived from analogous compounds, offering a predictive framework for researchers.
Physicochemical Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core. The structure is characterized by a bromine substituent at the 6-position and a carboxylic acid group at the 4-position. The presence of the carboxylic acid group suggests moderate solubility in polar solvents, while the aromatic benzimidazole ring contributes to its chemical stability.[1]
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂[1][2] |
| Molecular Weight | 241.04 g/mol [2] |
| CAS Number | 255064-08-5[1][2] |
| Appearance | Expected to be a solid |
| Purity | Typically available at ≥95%[2] |
Synthesis Pathway
A viable synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a one-carbon source, a well-established method for forming the benzimidazole ring.
Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
3,4-diamino-5-bromobenzoic acid
-
Formic acid (≥95%)
-
Hydrochloric acid (4 M)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4-diamino-5-bromobenzoic acid (1 equivalent) and an excess of formic acid (approximately 10-15 equivalents) is prepared.
-
4 M hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The benzimidazole ring system, being a bioisostere of purine, allows these compounds to interact with a wide range of biological targets. The strategic placement of a bromine atom and a carboxylic acid group on the benzimidazole scaffold provides handles for further chemical modification and influences the molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the potential biological activities associated with this class of compounds.
Chemical Structure and Identifiers
The chemical structure of this compound is presented below:
Chemical Formula: C₈H₅BrN₂O₂[1]
Molecular Weight: 241.04 g/mol [1]
CAS Number: 255064-08-5[1]
IUPAC Name: 6-bromo-1H-benzimidazole-4-carboxylic acid
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for several key parameters are not widely published. In such cases, predicted values from computational models are provided.
| Property | Value | Source/Method |
| Melting Point | No experimental data available. Expected to be a solid at room temperature. | - |
| Boiling Point | 576.2 ± 35.0 °C | Predicted[2] |
| Solubility | Moderately soluble in polar solvents.[3] | Qualitative Assessment |
| pKa | -0.23 ± 0.10 | Predicted[2] |
| LogP | No experimental or predicted data available. | - |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A general workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[4]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/min near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6]
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.[7][8]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[9][10] The potential mechanisms of action for benzimidazole derivatives are diverse and depend on the specific substitution pattern.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit antibacterial and antifungal properties.[11][12] Potential mechanisms include:
-
Inhibition of DNA Gyrase: Some benzimidazoles can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[13]
-
Disruption of Microtubule Formation: In fungi, benzimidazoles can interfere with the polymerization of tubulin into microtubules, which are crucial for cell division and other essential cellular processes.[14]
Anticancer Activity
The anticancer activity of benzimidazoles has been attributed to several mechanisms:[15][16]
-
Tubulin Polymerization Inhibition: Similar to their antifungal mechanism, some benzimidazoles can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[16]
-
Kinase Inhibition: Benzimidazole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and cyclin-dependent kinases. Inhibition of these kinases can block signaling pathways involved in cell proliferation and survival.[15][17]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[16]
The following diagram illustrates the potential molecular targets and pathways that could be modulated by benzimidazole derivatives.
Caption: Potential molecular targets and mechanisms of action for benzimidazole derivatives.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet fully available, this guide provides a solid foundation based on existing information and predictive models. The outlined experimental protocols offer a clear path for the empirical determination of its key characteristics. Furthermore, the known biological activities of the broader benzimidazole class suggest promising avenues for exploring the therapeutic potential of this specific molecule. Further research is warranted to fully elucidate its properties and biological functions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 255064-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 255064-08-5: 6-bromo-1H-benzimidazole-4-carboxylic acid [cymitquimica.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, potential suppliers, a plausible synthetic methodology, and insights into its potential biological activities and associated signaling pathways.
Chemical Identity and Properties
Molecular Formula: C₈H₅BrN₂O₂[1]
Molecular Weight: 241.04 g/mol
The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 255064-08-5 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | |
| Appearance | Solid (form) | |
| SMILES String | OC(C1=CC(Br)=CC2=C1N=CN2)=O | |
| InChI | 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13) | |
| InChI Key | UPXJWWRKIMKJCY-UHFFFAOYSA-N |
Potential Suppliers
A number of chemical suppliers list this compound in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:
| Supplier | Website (Illustrative) |
| Sigma-Aldrich | --INVALID-LINK-- |
| Tyger Scientific Inc. | --INVALID-LINK--[2] |
| Veg-Pharm Co., Ltd. | --INVALID-LINK--[3] |
| BLDpharm | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
Plausible Experimental Protocol for Synthesis
Step 1: Synthesis of 3-amino-4-aminobenzoic acid.
This intermediate can be synthesized from commercially available starting materials through standard aromatic substitution and reduction reactions.
Step 2: Bromination of 3-amino-4-aminobenzoic acid.
Selective bromination at the position para to the carboxylic acid group and ortho to an amino group would yield 3-amino-4-amino-6-bromobenzoic acid.
Step 3: Cyclization to form the benzimidazole ring.
The final step involves the cyclization of the substituted diamine with formic acid or a suitable equivalent to form the benzimidazole ring.
Detailed Proposed Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 3-amino-4-amino-6-bromobenzoic acid (1 equivalent) in an appropriate solvent such as polyphosphoric acid or a high-boiling-point alcohol.
-
Addition of cyclizing agent: Add formic acid (1.2 equivalents) to the reaction mixture.
-
Reaction conditions: Heat the mixture to reflux (typically 100-150 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.
-
Purification: The precipitate can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[5][6] The presence of a bromine substituent can further enhance the biological profile of these molecules.
Potential as an Anticancer Agent
Several studies have highlighted the potential of bromo-substituted benzimidazoles as anticancer agents. One plausible mechanism of action is the inhibition of key cellular kinases. For instance, certain tetrabromo-benzimidazole derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[7] Inhibition of PIM-1 kinase can lead to the induction of apoptosis in cancer cells.
The PIM-1 signaling pathway is often upregulated in various cancers and is regulated by the JAK/STAT pathway.[8] Cytokines such as IL-6 can activate the JAK2/STAT3 signaling cascade, leading to the increased expression of PIM-1.[8] PIM-1 can then phosphorylate various downstream targets, promoting cell survival and proliferation. A potential inhibitor like this compound could interfere with this pathway, making it a target for cancer therapy.
Caption: Potential inhibition of the PIM-1 signaling pathway.
Potential as an Antimicrobial Agent
Benzimidazole derivatives have been reported to exhibit antimicrobial activity through various mechanisms, including the inhibition of DNA gyrase.[6] DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. The bromo-substituent on the benzimidazole ring may enhance the binding affinity of the compound to the enzyme's active site. Further investigation is warranted to explore the specific antimicrobial spectrum and mechanism of action of this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for anticancer and antimicrobial activities, possibly through the inhibition of key enzymes like PIM-1 kinase and DNA gyrase. This technical guide provides a foundational resource for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this intriguing molecule. Further experimental validation of the proposed synthesis and biological targets is essential to fully elucidate its properties and applications in drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. tygersci.com [tygersci.com]
- 3. vegpharm.com [vegpharm.com]
- 4. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Spectroscopic Characterization of 6-bromo-1H-benzoimidazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 6-bromo-1H-benzoimidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectral characteristics based on analogous structures and established principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid OH | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |
| ~12.5 - 13.5 | broad singlet | 1H | Imidazole N-H | In aprotic polar solvents like DMSO-d₆, this proton is often broad and downfield.[1] |
| ~8.3 - 8.5 | singlet | 1H | H2 (imidazole ring) | Expected to be a singlet due to the absence of adjacent protons. |
| ~8.0 - 8.2 | doublet | 1H | H5 or H7 (benzene ring) | Aromatic proton adjacent to the bromine or carboxylic acid group. |
| ~7.8 - 8.0 | doublet | 1H | H7 or H5 (benzene ring) | Aromatic proton adjacent to the carboxylic acid or bromine group. |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 - 175 | C=O (carboxylic acid) | The carbonyl carbon is significantly deshielded.[2] |
| ~140 - 150 | C2 (imidazole ring) | Carbon between the two nitrogen atoms. |
| ~135 - 145 | C7a (bridgehead) | Fused benzene ring carbon adjacent to imidazole nitrogen. |
| ~130 - 140 | C3a (bridgehead) | Fused benzene ring carbon adjacent to imidazole nitrogen. |
| ~125 - 135 | C5 (benzene ring) | Aromatic CH carbon. |
| ~120 - 130 | C7 (benzene ring) | Aromatic CH carbon. |
| ~115 - 125 | C6 (C-Br) | Carbon bearing the bromine atom. |
| ~110 - 120 | C4 (C-COOH) | Carbon bearing the carboxylic acid group. |
Predicted in DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad absorption due to hydrogen bonding.[3] |
| ~3100 | N-H (Imidazole) | Stretching vibration. |
| ~3050 | C-H (Aromatic) | Stretching vibration. |
| 1710 - 1680 | C=O (Carboxylic Acid) | Strong carbonyl stretch, frequency lowered by conjugation.[3] |
| 1620 - 1580 | C=C / C=N (Aromatic/Imidazole) | Ring stretching vibrations. |
| 1320 - 1210 | C-O (Carboxylic Acid) | Stretching vibration.[3] |
| Below 900 | C-H (Aromatic) | Out-of-plane bending. |
| ~700 | C-Br | Stretching vibration. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 240/242 | [M]⁺ | Molecular ion peak. The presence of a bromine atom results in an M+2 peak of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| 223/225 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 195/197 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 116 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxyl group. |
| 77 | [C₆H₅]⁺ | Phenyl fragment, though less likely with the fused ring system. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A spectral width of -2 to 16 ppm for ¹H NMR and 0 to 200 ppm for ¹³C NMR is recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Sample vial
-
Micropipette
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a sample vial compatible with the mass spectrometer's autosampler.
-
Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Workflow and Pathway Visualizations
The following diagrams illustrate the analytical workflow for the characterization of this compound and a plausible synthetic pathway.
Caption: Analytical workflow for the synthesis and characterization.
Caption: Plausible synthetic pathway for the target compound.
References
Crystal Structure of 6-bromo-1H-benzoimidazole-4-carboxylic Acid: A Search for Definitive Data
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 6-bromo-1H-benzoimidazole-4-carboxylic acid has not been publicly reported. While this compound is available commercially and its basic chemical properties are known, detailed experimental determination of its three-dimensional atomic arrangement in a crystalline solid is not available in the public domain. This technical overview addresses the current state of knowledge and provides context for researchers and drug development professionals interested in this molecule.
Molecular and Chemical Profile
This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol . Its structure consists of a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A bromine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 4-position. The presence of the carboxylic acid group suggests the potential for hydrogen bonding interactions, which would play a significant role in the crystal packing if the structure were determined.
Current Status of Crystallographic Data
Extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an entry for this compound. Furthermore, a thorough review of scientific journals and publications revealed no specific studies detailing the synthesis of single crystals and subsequent X-ray diffraction analysis for this particular compound.
While research on the synthesis and crystal structures of various substituted benzimidazole derivatives is prevalent, and some studies focus on compounds with similar names, none correspond to the exact molecule of interest. For instance, studies on the crystal structures of other bromo-substituted benzimidazole derivatives or benzimidazole carboxylic acids exist, but the specific combination of substituents at the 6- and 4-positions has not been structurally elucidated and published.
Hypothetical Experimental Workflow for Crystal Structure Determination
For researchers considering the determination of the crystal structure of this compound, a general experimental workflow can be proposed. This would be a crucial step in understanding its solid-state properties, intermolecular interactions, and potential polymorphism, all of which are vital for drug development.
Below is a logical diagram outlining the typical steps involved in such a study.
In-depth Technical Guide to the Solubility of 6-bromo-1H-benzoimidazole-4-carboxylic acid in Organic Solvents
Disclaimer: This document is intended for researchers, scientists, and drug development professionals as a technical guide. A thorough review of publicly available scientific literature and databases did not yield specific quantitative solubility data for 6-bromo-1H-benzoimidazole-4-carboxylic acid in organic solvents. Therefore, this guide provides a comprehensive, standardized experimental protocol to enable researchers to determine the solubility of this compound.
Introduction
This compound is a heterocyclic organic compound with a molecular structure that makes it a compound of interest for pharmaceutical research and development. The benzimidazole scaffold is a core component in numerous biologically active molecules. Understanding the physicochemical properties of this compound, especially its solubility in various organic solvents, is a critical first step in many applications, including synthetic chemistry, formulation development, and in-vitro/in-vivo screening. This guide details a robust experimental methodology for determining the solubility of this compound.
Compound Profile
| Property | Details |
| Chemical Name | This compound |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| CAS Number | 255064-08-5 |
| General Appearance | Typically a solid powder, though the exact form may vary. |
Theoretical Solubility Considerations
The chemical structure of this compound includes a polar carboxylic acid group and a benzimidazole ring system, which contains both hydrogen bond donor and acceptor sites. These features suggest that the compound is likely to exhibit at least moderate solubility in polar organic solvents. The presence of the bromine atom increases the molecule's overall molecular weight and may affect its solubility profile. However, without empirical data, these are theoretical considerations, and experimental validation is essential.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
-
This compound (high purity solid)
-
High-purity organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate)
-
Analytical balance
-
Glass vials with solvent-resistant caps
-
A calibrated constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm, with a membrane compatible with the chosen solvent)
-
A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of solid this compound and place it into a series of glass vials. It is crucial to have a visible excess of the solid to ensure that the resulting solution is saturated.
-
Dispense a precise volume (e.g., 5 mL) of the selected organic solvent into each vial.
-
Securely cap each vial to prevent any loss of solvent due to evaporation.
-
-
Equilibration :
-
Place the prepared vials into a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C and/or 37 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium.[1][4] A preliminary study to confirm the time to reach equilibrium is recommended. This can be done by sampling and analyzing the concentration at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration stabilizes.
-
-
Sample Preparation :
-
Once the equilibration period is complete, remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by either centrifuging the vials at high speed or by filtering the supernatant through a chemically compatible syringe filter.[5] This step must be performed at the same temperature as the equilibration to prevent any changes in solubility.
-
Carefully and accurately transfer a known volume of the clear supernatant into a volumetric flask.
-
-
Quantitative Analysis :
-
Dilute the collected supernatant with the same organic solvent to a concentration that is within the linear dynamic range of a previously established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to accurately determine the concentration of this compound.
-
-
The solubility of the compound is determined from the measured concentration in the saturated solution.
-
To ensure the accuracy and reproducibility of the results, it is recommended to perform each solubility experiment in triplicate.
-
The final solubility data can be reported in various units, including mg/mL, g/L, or mol/L.
Data Presentation Template
The following table can be used to systematically record the experimentally determined solubility data for this compound.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be Determined | Data to be Determined |
| Ethanol | 25 | Data to be Determined | Data to be Determined |
| Methanol | 25 | Data to be Determined | Data to be Determined |
| Acetone | 25 | Data to be Determined | Data to be Determined |
| Acetonitrile | 25 | Data to be Determined | Data to be Determined |
| Ethyl Acetate | 25 | Data to be Determined | Data to be Determined |
| Insert Other Solvents | 25 | Data to be Determined | Data to be Determined |
| Dimethyl Sulfoxide (DMSO) | 37 | Data to be Determined | Data to be Determined |
| Ethanol | 37 | Data to be Determined | Data to be Determined |
| Methanol | 37 | Data to be Determined | Data to be Determined |
| Acetone | 37 | Data to be Determined | Data to be Determined |
| Acetonitrile | 37 | Data to be Determined | Data to be Determined |
| Ethyl Acetate | 37 | Data to be Determined | Data to be Determined |
| Insert Other Solvents | 37 | Data to be Determined | Data to be Determined |
Visual Representations
Caption: A schematic of the shake-flask method for determining solubility.
Caption: A diagram illustrating the primary factors that affect solubility.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-bromo-1H-benzoimidazole-4-carboxylic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical overview and proposed experimental framework for assessing the thermal stability and decomposition of 6-bromo-1H-benzoimidazole-4-carboxylic acid. To date, specific experimental data on the thermal analysis of this compound is not available in the cited public literature. The proposed decomposition pathway is hypothetical and based on established chemical principles for related structures.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the context of drug development where thermal processing and shelf-life are key considerations. This guide outlines the theoretical basis for the thermal decomposition of this molecule and provides standardized protocols for its empirical investigation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| CAS Number | 255064-08-5 |
| Appearance | Solid (form may vary) |
Proposed Thermal Decomposition Pathway
In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound can be postulated based on the known thermal behavior of aromatic carboxylic acids and benzimidazole derivatives. The primary decomposition steps are anticipated to be decarboxylation followed by the potential for debromination and eventual fragmentation of the benzimidazole ring at higher temperatures.
The initial and most likely thermal decomposition event for an aromatic carboxylic acid is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding benzimidazole derivative.[1][2][3] At elevated temperatures, cleavage of the carbon-bromine bond may occur, followed by the breakdown of the heterocyclic ring structure.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following standard analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, residual mass, and elucidating the stages of decomposition.
Experimental Workflow:
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, glass transitions, and the enthalpy of decomposition.
Experimental Workflow:
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Procedure:
-
Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic or endothermic peaks associated with decomposition. The area under these peaks can be integrated to determine the enthalpy of fusion and decomposition.
Expected Results and Interpretation
The TGA analysis is expected to show a significant mass loss corresponding to the decarboxylation step, followed by further mass loss at higher temperatures as the benzimidazole ring and C-Br bond break. The DSC thermogram should display an endothermic peak for the melting of the compound, followed by one or more exothermic or endothermic peaks indicating decomposition. The combination of TGA and DSC data will provide a comprehensive thermal profile of this compound.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound is not yet present in the reviewed literature, a theoretical framework based on the known chemistry of related compounds can guide its investigation. The proposed decomposition pathway, beginning with decarboxylation, provides a rational basis for interpreting experimental results. The standardized TGA and DSC protocols outlined in this guide offer a robust methodology for the empirical determination of the thermal properties of this compound, which is crucial for its potential applications in pharmaceutical and materials science research.
References
An In-depth Technical Guide to 6-bromo-1H-benzoimidazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-1H-benzoimidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid benzimidazole core, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel drug candidates. This technical guide delves into the discovery and history of this compound, its physicochemical properties, a detailed plausible synthesis protocol, and its emerging applications, particularly in the field of targeted protein degradation.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse pharmacological activities. The fused benzene and imidazole ring system provides a unique structural motif that can interact with a variety of biological targets. The versatility of the benzimidazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics.
This compound (Figure 1) is a functionalized benzimidazole that has emerged as a valuable building block in modern drug discovery programs. The presence of a carboxylic acid handle allows for straightforward derivatization, while the bromine atom can be utilized for further cross-coupling reactions or can contribute to binding interactions with target proteins.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Discovery and History
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from commercial suppliers, a summary of its key properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][4] |
| Molecular Weight | 241.04 g/mol | [2][4] |
| CAS Number | 255064-08-5 | [1][2][3][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [4] |
| Storage | Room temperature | [4] |
Table 1: Physicochemical Properties of this compound
Synthesis
While a specific, validated experimental protocol for the synthesis of this compound is not detailed in primary literature, a plausible and robust synthetic route can be devised based on well-established methods for benzimidazole synthesis. The most common and effective method is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
A logical synthetic approach involves the condensation of 3-amino-4-aminobenzoic acid with a brominating agent followed by cyclization, or more likely, the cyclization of a pre-brominated diamine precursor. A plausible two-step synthesis is outlined below, starting from commercially available 3,4-diaminobenzoic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
This protocol is a predictive methodology based on standard organic chemistry principles for the synthesis of benzimidazole derivatives.
Step 1: Bromination of 3,4-Diaminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) or bromine (1 equivalent) in glacial acetic acid to the stirred solution at room temperature. The addition should be done in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The brominated product, 5-bromo-3,4-diaminobenzoic acid, should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, suspend the purified 5-bromo-3,4-diaminobenzoic acid (1 equivalent) in formic acid (excess).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration. Wash the precipitate with copious amounts of cold water to remove any residual formic acid. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery
The classification of this compound as a "Protein Degrader Building Block" strongly suggests its primary application in the synthesis of bifunctional molecules for targeted protein degradation, such as PROTACs.
Role in PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
This compound is an ideal scaffold for the linker and/or the E3 ligase ligand portion of a PROTAC. The carboxylic acid group provides a convenient attachment point for the linker, while the benzimidazole core can be further functionalized.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Other Potential Applications
Beyond its role in protein degradation, the benzimidazole scaffold of this compound is found in molecules with a wide range of biological activities, including:
-
Antimicrobial and Antifungal Agents: Benzimidazole derivatives are known to exhibit potent activity against various microbial and fungal strains.
-
Anticancer Agents: The rigid, planar structure of the benzimidazole ring can intercalate with DNA or inhibit key enzymes involved in cell proliferation.
-
Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against a range of viruses.
The functional groups on this compound make it an attractive starting material for the synthesis of libraries of compounds to be screened for these and other biological activities.
Conclusion
This compound is a valuable and versatile building block for modern medicinal chemistry. While its specific discovery and developmental history are not well-documented in publicly available literature, its classification as a key component for protein degraders highlights its importance in the cutting-edge field of targeted protein degradation. The predictive synthetic protocol provided in this guide offers a reliable method for its preparation, enabling researchers to further explore its potential in the design and synthesis of novel therapeutics. As the field of targeted protein degradation continues to expand, the utility of well-designed building blocks like this compound will undoubtedly grow, paving the way for the development of new and effective treatments for a wide range of diseases.
References
Methodological & Application
Protocol for the Synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined synthetic pathway is based on established and reliable organic chemistry transformations.
Overall Synthetic Scheme
The synthesis of the target compound, this compound, is proposed as a three-step process commencing from 3-amino-4-nitrobenzoic acid. The key transformations involve electrophilic bromination, chemoselective reduction of a nitro group, and a final cyclization to form the benzimidazole core.
Caption: Proposed three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. Expected yields are based on typical outcomes for similar reactions.
| Step | Reactant | MW ( g/mol ) | Moles (mmol) | Reagent/Catalyst | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 3-Amino-4-nitrobenzoic acid | 182.12 | 10.0 | Bromine (Br₂) | 3-Amino-5-bromo-4-nitrobenzoic acid | 261.02 | 2.61 | 85-90 |
| 2 | 3-Amino-5-bromo-4-nitrobenzoic acid | 261.02 | 8.5 | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3,4-Diamino-5-bromobenzoic acid | 231.05 | 1.96 | 80-85 |
| 3 | 3,4-Diamino-5-bromobenzoic acid | 231.05 | 6.8 | Formic acid (HCOOH) | This compound | 241.04 | 1.64 | 75-80 |
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromo-4-nitrobenzoic acid (Bromination)
This procedure describes the electrophilic bromination of 3-amino-4-nitrobenzoic acid. The amino group directs the incoming bromine to the ortho position.
Materials and Equipment:
-
3-amino-4-nitrobenzoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-nitrobenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The yellow precipitate of 3-amino-5-bromo-4-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of 3,4-Diamino-5-bromobenzoic acid (Nitro Reduction)
This step involves the selective reduction of the nitro group to an amine using tin(II) chloride, a method known to be effective in the presence of halogens and carboxylic acids.[1][2]
Materials and Equipment:
-
3-amino-5-bromo-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 3-amino-5-bromo-4-nitrobenzoic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
The resulting precipitate is filtered and washed with water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound (Cyclization)
The final step is the formation of the benzimidazole ring via the Phillips-Ladenburg reaction, by condensing the diamine with formic acid.[3][4]
Materials and Equipment:
-
3,4-diamino-5-bromobenzoic acid
-
Formic acid (HCOOH, ~90%)
-
Dilute hydrochloric acid (e.g., 4M HCl)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Place 3,4-diamino-5-bromobenzoic acid (1.0 eq) and dilute hydrochloric acid in a round-bottom flask.
-
Add formic acid (an excess, e.g., 5-10 eq) to the mixture.
-
Heat the mixture at 100-110°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Safety Information
-
General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine: Highly corrosive and toxic. Handle with extreme care.
-
Acids and Bases: Concentrated acids (hydrochloric, acetic) and bases (sodium hydroxide) are corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and analytical findings.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Utilizing 6-bromo-1H-benzoimidazole-4-carboxylic acid in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This is due to its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of kinases.
6-bromo-1H-benzoimidazole-4-carboxylic acid is a valuable starting fragment and scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom and the carboxylic acid group serve as versatile synthetic handles for chemical modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). These modifications can enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the screening of this compound and its derivatives against a panel of protein kinases to identify novel inhibitors.
Synthesis of Benzimidazole Scaffolds
A common route to synthesize benzimidazole-4-carboxylic acids involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by oxidation. The specific synthesis of this compound can be achieved through multi-step organic synthesis starting from commercially available materials. The bromine and carboxylic acid functionalities are key for further derivatization, for instance, through Suzuki-Miyaura coupling reactions at the bromine position to introduce aryl or heteroaryl groups.
Kinase Inhibitor Screening Workflow
The process of identifying a novel kinase inhibitor from a chemical scaffold like this compound involves a systematic screening cascade. This workflow is designed to move from a broad initial screen to more detailed characterization of promising compounds.
Experimental Protocols
A variety of robust and high-throughput kinase assay formats are available for screening and profiling inhibitors.[1] These can be broadly categorized into biochemical assays, which directly measure the inhibition of the purified enzyme, and cell-based assays, which assess the compound's effect in a more physiologically relevant context.[2]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Kinase of interest (e.g., EGFR, FLT3)
-
Kinase-specific substrate peptide
-
ATP (at or near the Km for the specific kinase)
-
This compound or its derivatives, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction:
-
Prepare a kinase reaction solution containing the target kinase, the appropriate substrate, and ATP in the reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the kinase solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a coupled luciferase reaction.[3] Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Kinase Phosphorylation Assay
This type of assay measures the phosphorylation of a kinase's substrate within a cellular context, providing insight into the compound's ability to inhibit kinase activity in intact cells.[2]
Materials:
-
Human cancer cell line known to have active signaling through the kinase of interest (e.g., A431 for EGFR).
-
Cell culture medium and supplements.
-
Test compound (derivatives of this compound).
-
Lysis buffer.
-
Antibodies: Primary antibody against the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for Western blotting or fluorescent plate reader for in-cell westerns).
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract the total protein content.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody to visualize the inhibition of substrate phosphorylation.
-
In-Cell Western/ELISA: In a plate-based format, fix and permeabilize the cells, then use the phospho-specific antibody and a labeled secondary antibody to quantify the level of the phosphorylated substrate.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate at each compound concentration. Normalize the data to total protein or a housekeeping gene. Calculate the IC50 value, which represents the concentration of the compound required to inhibit the phosphorylation of the substrate by 50% in the cells.
Data Presentation
The inhibitory activity of the screened compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The data should be presented in a clear, tabular format to allow for easy comparison of the potency and selectivity of the different derivatives.
Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound
| Compound ID | R-Group Modification | Kinase Target | IC50 (nM) - Biochemical | IC50 (nM) - Cellular |
| Parent Scaffold | H | EGFR | >10,000 | >10,000 |
| Derivative 1 | 4-fluorophenyl | EGFR | 520 | 2,100 |
| Derivative 2 | 3-pyridyl | EGFR | 85 | 450 |
| Derivative 3 | 4-morpholinophenyl | EGFR | 12 | 98 |
| Derivative 2 | 3-pyridyl | FLT3 | 3,400 | >10,000 |
| Derivative 3 | 4-morpholinophenyl | FLT3 | 1,500 | 8,200 |
Data are hypothetical and for illustrative purposes only.
Relevant Signaling Pathway
Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two of the most critical pathways in this regard. Benzimidazole-based inhibitors have been developed to target kinases at various points in these cascades.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows described in these application notes provide a framework for the systematic screening and characterization of compound libraries derived from this scaffold. Through a combination of robust biochemical and cell-based assays, researchers can identify and optimize potent and selective kinase inhibitors with therapeutic potential.
References
Application Notes and Protocols: 6-bromo-1H-benzoimidazole-4-carboxylic acid as a Ligand for Metal-Organic Frameworks
Disclaimer: Extensive literature searches did not yield specific examples of metal-organic frameworks (MOFs) synthesized using 6-bromo-1H-benzoimidazole-4-carboxylic acid as a ligand. The following application notes and protocols are based on general principles of MOF synthesis and characterization, with a specific, detailed protocol adapted from the synthesis of MOFs using a structurally similar benzimidazole-based ligand, 5-(benzimidazole-1-yl)isophthalic acid. These notes are intended to provide a foundational methodology for researchers and drug development professionals interested in exploring the potential of this compound in MOF synthesis.
Introduction to Benzimidazole-Based Ligands in MOF Synthesis
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial as it dictates the resulting MOF's topology, porosity, and functional properties.[1] Benzimidazole derivatives, such as the target ligand this compound, are of particular interest due to their rigid structure and the presence of both carboxylate and imidazole functionalities, which can coordinate with a variety of metal centers. These features make them promising candidates for creating robust MOFs with potential applications in gas storage, catalysis, sensing, and drug delivery.[2][3][4] The bromine substitution on the benzimidazole core can also introduce additional functionality, potentially influencing the MOF's properties or allowing for post-synthetic modification.
General Experimental Workflow for MOF Synthesis and Characterization
The synthesis and characterization of a novel MOF is a systematic process. The general workflow involves the synthesis of the MOF, followed by its isolation and purification, and finally, a thorough characterization of its structural and physical properties.
Caption: General workflow for the synthesis, isolation, characterization, and application testing of a novel metal-organic framework.
Protocols for MOF Synthesis and Characterization
The following protocols are adapted from the synthesis of MOFs using 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) and can serve as a starting point for the synthesis of MOFs with this compound.[5]
3.1. Materials and Reagents
-
Ligand: this compound
-
Metal Salts: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Ethanol, Methanol
-
Deionized water
3.2. Protocol: Solvothermal Synthesis of a Cd-based MOF (Adapted from[5])
-
In a 20 mL glass vial, combine 0.1 mmol of this compound and 0.1 mmol of Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O).
-
Add 8 mL of a DMA-H₂O solvent mixture (v/v = 6:2).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 130 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C per hour.
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals thoroughly with fresh DMF and then with methanol.
-
Dry the crystals under vacuum at a mild temperature (e.g., 80 °C) for 12 hours.
3.3. Protocol: Characterization Techniques
-
Powder X-Ray Diffraction (PXRD):
-
Grind a small sample of the dried MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5-50° with a step size of 0.02°.
-
Compare the resulting pattern with simulated patterns from single-crystal X-ray diffraction if available, or use it to assess phase purity and crystallinity.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability of the MOF and identify the loss of guest and coordinated solvent molecules.
-
-
Gas Sorption Analysis (BET Surface Area):
-
Activate a sample of the MOF by heating it under vacuum to remove any guest molecules from the pores. The activation temperature should be determined from the TGA data.
-
Perform N₂ adsorption-desorption measurements at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05-0.3.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).
-
Quantitative Data Summary (Hypothetical Data for a Novel MOF)
Since no specific data exists for MOFs synthesized with this compound, the following table presents hypothetical characterization data for a series of MOFs synthesized with this ligand and different metal ions. This table is for illustrative purposes to guide researchers on how to present their data.
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| M-Br-BIA-1 | Zn(II) | 850 | 0.45 | 350 |
| M-Br-BIA-2 | Cd(II) | 720 | 0.38 | 380 |
| M-Br-BIA-3 | Co(II) | 650 | 0.32 | 320 |
| M-Br-BIA-4 | Ni(II) | 680 | 0.35 | 330 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Application in Drug Delivery
MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry.[3][4] The pores of MOFs can be loaded with therapeutic agents, which can then be released in a controlled manner.
5.1. Drug Loading Strategies
There are two primary methods for loading drugs into MOFs:
-
Post-synthetic Encapsulation: The synthesized MOF is soaked in a concentrated solution of the drug. The drug molecules diffuse into the pores of the MOF.
-
One-Pot Synthesis: The drug is added to the reaction mixture during the synthesis of the MOF, leading to its encapsulation within the growing crystals.[6]
5.2. Logical Flow for Drug Delivery Application
The following diagram illustrates the logical steps involved in utilizing a MOF for a drug delivery application.
Caption: Logical pathway for the application of a metal-organic framework in a drug delivery system.
5.3. Protocol: Drug Loading (Ibuprofen as a Model Drug)
-
Activate 100 mg of the synthesized MOF under vacuum.
-
Prepare a solution of 200 mg of Ibuprofen in 10 mL of a suitable solvent (e.g., ethanol).
-
Immerse the activated MOF in the Ibuprofen solution.
-
Stir the suspension at room temperature for 24-48 hours.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by dissolving a known amount of the drug-loaded MOF in an acidic solution (to decompose the framework) and quantifying the amount of released drug using UV-Vis spectroscopy or HPLC.
Conclusion
While no specific literature exists for MOFs synthesized from this compound, the protocols and methodologies outlined in these application notes provide a comprehensive guide for researchers to explore its potential. The structural similarity to other benzimidazole-based ligands that have successfully formed MOFs suggests that this ligand is a promising candidate for the synthesis of new, functional materials for a range of applications, including drug delivery. Careful and systematic characterization will be key to understanding the properties of any novel MOFs created.
References
- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-bromo-1H-benzoimidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial and antifungal assays on derivatives of 6-bromo-1H-benzoimidazole-4-carboxylic acid. The protocols are based on established methods for similar benzimidazole compounds and are intended to serve as a detailed framework for the evaluation of novel derivatives. While specific experimental data for this compound derivatives is not extensively available in the public domain, this document presents representative data in a structured format to guide researchers in their data presentation and analysis.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The bromine substituent can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with biological targets. These notes detail the standardized protocols for assessing the in vitro antimicrobial and antifungal efficacy of novel derivatives based on this scaffold.
Quantitative Data Summary
The following tables present a representative summary of antimicrobial and antifungal activity for hypothetical derivatives of this compound. This data is intended to serve as a template for researchers to structure their experimental findings.
Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| BD-1 | N-Methyl amide | 16 | 32 | 64 | >128 |
| BD-2 | N-Ethyl amide | 8 | 16 | 32 | 128 |
| BD-3 | N-Propyl amide | 4 | 8 | 16 | 64 |
| BD-4 | Methyl ester | 32 | 64 | 128 | >128 |
| BD-5 | Ethyl ester | 16 | 32 | 64 | 128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | 0.25 | 1 |
Table 2: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) |
| BD-1 | N-Methyl amide | 32 | 64 | 16 |
| BD-2 | N-Ethyl amide | 16 | 32 | 8 |
| BD-3 | N-Propyl amide | 8 | 16 | 4 |
| BD-4 | Methyl ester | 64 | 128 | 32 |
| BD-5 | Ethyl ester | 32 | 64 | 16 |
| Fluconazole | (Standard) | 2 | 16 | 4 |
Table 3: Zone of Inhibition Data for Selected Derivatives (Diameter in mm)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans |
| BD-3 | N-Propyl amide | 18 | 14 | 16 |
| BD-5 | Ethyl ester | 15 | 11 | 13 |
| Ciprofloxacin | (Standard) | 25 | 30 | - |
| Fluconazole | (Standard) | - | - | 22 |
Experimental Protocols
The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium (MHB or RPMI-1640) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
For bacteria, culture the strains on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours. For fungi, culture on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the serially diluted test compounds and standards to the respective wells.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.
Materials:
-
Test compounds
-
Standard antimicrobial agents
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Bacterial and fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.
-
-
Inoculation of Plates:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Add the standard antibiotic and the solvent control to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, benzimidazoles are known to interfere with various cellular processes in microorganisms. Potential targets include:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazoles can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of essential cell wall components can lead to cell lysis.
-
Inhibition of Protein Synthesis: Benzimidazole derivatives may bind to ribosomal subunits, thereby inhibiting protein translation.
-
Disruption of Cell Membrane Integrity: Some compounds can interact with the cell membrane, leading to increased permeability and leakage of cellular contents.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are designed to serve as a template for presenting experimental results. Researchers should generate their own data following the provided protocols.
References
Application of 6-bromo-1H-benzoimidazole-4-carboxylic Acid Analogs in Anticancer Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] These compounds can interact with various biological targets through mechanisms such as enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways crucial to cancer progression.[2][3] While specific research on the anticancer applications of 6-bromo-1H-benzoimidazole-4-carboxylic acid is limited, studies on structurally related brominated benzimidazole derivatives provide significant insights into its potential as a therapeutic agent. This document summarizes the anticancer activity of these analogs, outlines their mechanisms of action, and provides detailed protocols for their evaluation.
Quantitative Data Summary
The anticancer activity of various brominated benzimidazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | MCF-7 (Breast) | 5.30 | [4] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | CCRF-CEM (Leukemia) | 6.80 | [4] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 | [5] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 | [5] |
| N-hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide (A) | Various cancer cell lines | Promising results reported | [6] |
| 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-4-methyl-1H-pyrazol-3-yl)propanoic Acid | Prostate Cancer Cells | Low micromolar concentrations | [7] |
Mechanism of Action
Brominated benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting protein kinases involved in cancer cell proliferation and survival.
Induction of Apoptosis: Several studies have demonstrated that brominated benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone has been shown to induce the mitochondrial apoptotic pathway in CCRF-CEM leukemia cells.[4] Similarly, other tetrabromobenzimidazole derivatives have demonstrated pro-apoptotic activity in various cancer cell lines, including breast cancer and leukemia.[6][8][9]
Kinase Inhibition: A key mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer.
-
Casein Kinase II (CK2): Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been identified as inhibitors of CK2, a protein kinase involved in cell growth, proliferation, and suppression of apoptosis.[4][6]
-
PIM-1 Kinase: This serine/threonine kinase is another important target in cancer therapy. Certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown the ability to inhibit PIM-1 kinase intracellularly, contributing to their pro-apoptotic effects.[6][9]
The inhibition of these kinases disrupts signaling pathways essential for cancer cell survival, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for brominated benzimidazole derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, CCRF-CEM)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (this compound or its analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.
-
Conclusion
While direct evidence for the anticancer activity of this compound is not yet extensively documented, the substantial body of research on its brominated analogs strongly suggests its potential as a valuable scaffold for the development of novel anticancer agents. The demonstrated ability of these related compounds to inhibit key cancer-associated kinases and induce apoptosis in various cancer cell lines provides a solid foundation for future investigations into the therapeutic utility of this compound and its derivatives. Further studies are warranted to synthesize and evaluate this specific compound and its analogs to fully elucidate their anticancer potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 6-bromo-1H-benzoimidazole-4-carboxylic acid. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The benzimidazole core is a privileged structure found in numerous pharmacologically active compounds.[1][2]
Introduction
The derivatization of the carboxylic acid at the 4-position of the 6-bromo-1H-benzoimidazole scaffold is a key strategy for modulating the physicochemical and pharmacological properties of potential drug candidates. Esterification can enhance lipophilicity and cell permeability, while amidation introduces a diverse range of functional groups that can form critical interactions with biological targets. The protocols outlined below describe standard laboratory procedures for achieving these transformations.
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound are esterification and amidation. These transformations typically require activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine.
Caption: Overview of derivatization pathways for this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the esterification and amidation of this compound based on general methods and data from analogous compounds.
Table 1: Esterification of this compound
| Derivative | Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl ester | Methanol | H₂SO₄ (catalytic) | Methanol | 4 - 8 | Reflux | 85 - 95 |
| Ethyl ester | Ethanol | H₂SO₄ (catalytic) | Ethanol | 4 - 8 | Reflux | 80 - 90 |
| Benzyl ester | Benzyl alcohol | H₂SO₄ (catalytic) | Toluene | 6 - 12 | Reflux | 75 - 85 |
Table 2: Amidation of this compound
| Amine | Coupling Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | EDC, HOBt | TEA | DMF | 4 - 6 | Room Temp. | 70 - 85 |
| Benzylamine | HATU | DIPEA | DMF | 2 - 4 | Room Temp. | 80 - 95 |
| Morpholine | BOP | DIPEA | CH₂Cl₂ | 3 - 5 | Room Temp. | 75 - 90 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-bromo-1H-benzoimidazole-4-carboxylate (Esterification)
This protocol describes the synthesis of the methyl ester via Fischer esterification. The commercial availability of this compound suggests the viability of this straightforward method.[3]
Workflow for Esterification:
Caption: Step-by-step workflow for the Fischer esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 6-bromo-1H-benzoimidazole-4-carboxylate.
Protocol 2: Synthesis of N-Aryl/Alkyl-6-bromo-1H-benzoimidazole-4-carboxamides (Amidation)
This protocol for amide bond formation utilizes standard peptide coupling reagents. The conditions are adapted from a procedure for a structurally similar indazole carboxylic acid, which is expected to have comparable reactivity.
Workflow for Amidation:
Caption: General workflow for the amidation of this compound.
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC and HOBt to the solution.
-
Add TEA or DIPEA and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and HATU can be sensitizers. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for N-alkylation Reactions of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of benzimidazole derivatives and are adapted to address the specific functionalities of the target molecule.
Introduction
N-alkylation of the benzimidazole core is a fundamental transformation in medicinal chemistry, as the introduction of alkyl groups can significantly modulate the pharmacological properties of the resulting compounds. The target molecule, this compound, possesses two reactive sites for alkylation: the N1 and N3 positions of the imidazole ring. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the electronic properties of the substituents on the benzimidazole ring. The presence of a bromine atom at the 6-position and a carboxylic acid at the 4-position, both electron-withdrawing groups, is expected to influence the reaction's outcome.
Due to the acidic nature of the carboxylic acid, it is advisable to first protect it as an ester to prevent unwanted side reactions and improve solubility in organic solvents. A common strategy is to convert the carboxylic acid to its methyl or ethyl ester.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the starting material to its methyl ester, a more suitable substrate for subsequent N-alkylation reactions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-bromo-1H-benzoimidazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: N-alkylation of Methyl 6-bromo-1H-benzoimidazole-4-carboxylate
This protocol outlines a general procedure for the N-alkylation of the esterified starting material using an alkyl halide.
Materials:
-
Methyl 6-bromo-1H-benzoimidazole-4-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃) (1.2 - 2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of methyl 6-bromo-1H-benzoimidazole-4-carboxylate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere, add the base (e.g., K₂CO₃ or Cs₂CO₃). If using NaH, add it portion-wise at 0 °C.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N3 alkylated isomers. Purify and separate the isomers by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of benzimidazole derivatives, which can be adapted for methyl 6-bromo-1H-benzoimidazole-4-carboxylate. The yields and isomeric ratios are illustrative and will depend on the specific substrate and alkylating agent used.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Expected Isomeric Ratio (N1:N3) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 70-90 | Varies |
| Ethyl Bromide | Cs₂CO₃ | MeCN | 60 | 8 | 75-95 | Varies |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | 65-85 | Varies |
| Propargyl Bromide | K₂CO₃ | DMF | 25 | 10 | 70-85 | Varies |
Note: The regioselectivity (N1 vs. N3 alkylation) is difficult to predict without experimental data for this specific substrate. Steric hindrance and the electronic effects of the substituents at positions 4 and 6 will play a significant role. Generally, alkylation at the N1 position is sterically less hindered. However, the electron-withdrawing nature of the substituents may influence the relative nucleophilicity of the two nitrogen atoms.
Visualizations
Experimental Workflow for N-alkylation
The following diagram illustrates the general workflow for the synthesis of N-alkylated this compound derivatives.
Caption: General synthetic workflow.
Signaling Pathway of Regioselectivity
The regioselectivity of the N-alkylation is a key consideration. The following diagram depicts the two possible reaction pathways leading to the N1 and N3 isomers.
Application Notes and Protocols for the Analysis and Purification of 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analysis and purification of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a key building block in pharmaceutical and materials science research. The protocols outlined below are based on established principles for the analysis of benzimidazole derivatives and are intended to serve as a comprehensive guide.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds such as this compound.[1] The high resolution and sensitivity of HPLC make it ideal for separating the target compound from its impurities.[1] A typical approach for benzimidazole derivatives involves utilizing a reverse-phase C18 or C8 column with a gradient elution system.[1]
Experimental Protocol: HPLC Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for determining the purity of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 288 nm (The benzimidazole core typically exhibits strong absorbance at these wavelengths).[1]
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Data Analysis: The purity of the sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Representative HPLC Data
The following table summarizes hypothetical data for the HPLC analysis of two different batches of this compound.
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 12.5 | 98.5 | 98.5 |
| Batch B | 12.6 | 95.2 | 95.2 |
Workflow for HPLC Purity Analysis
References
Application Notes and Protocols for the Development of Fluorescent Probes using 6-bromo-1H-benzoimidazole-4-carboxylic acid
Disclaimer: The following application notes and protocols are a hypothetical guide based on established principles of fluorescent probe development. As of the current date, there is a lack of specific published literature on the use of 6-bromo-1H-benzoimidazole-4-carboxylic acid for the synthesis of fluorescent probes. The provided information is intended to serve as a foundational framework for researchers and scientists interested in exploring the potential of this molecule.
Introduction
This compound is a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The benzimidazole core is a well-established fluorophore, and the strategic placement of a bromo group at the 6-position and a carboxylic acid at the 4-position offers a versatile platform for dual functionalization. The bromo substituent serves as a reactive handle for introducing various aromatic and heteroaromatic moieties via cross-coupling reactions, enabling the tuning of the probe's photophysical properties. Simultaneously, the carboxylic acid group can be functionalized to incorporate specific recognition elements for analytes of interest or to enhance water solubility and biocompatibility. These features make this compound an attractive starting material for creating a diverse library of fluorescent probes for applications in biological imaging, sensing, and drug discovery.
Hypothetical Fluorescent Probe Synthesis: BBP-FA
To illustrate the potential of this compound, we propose the synthesis of a hypothetical fluorescent probe, BBP-FA (B romob enzoimidazole-P yrene F olic A cid conjugate). This probe is designed with a pyrene moiety as the fluorescent reporter, attached via a Suzuki coupling reaction at the bromo position. The carboxylic acid is conjugated to folic acid, a well-known targeting ligand for cancer cells that overexpress the folate receptor.
Synthetic Workflow
Caption: Hypothetical synthetic workflow for BBP-FA.
Experimental Protocols
Protocol 1: Synthesis of 6-(pyren-1-yl)-1H-benzoimidazole-4-carboxylic acid (Intermediate)
-
Materials:
-
This compound (1.0 eq)
-
Pyrene-1-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a round-bottom flask, add this compound, pyrene-1-boronic acid, and potassium carbonate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90°C with vigorous stirring under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate.
-
Protocol 2: Synthesis of BBP-FA (Final Probe)
-
Materials:
-
6-(pyren-1-yl)-1H-benzoimidazole-4-carboxylic acid (1.0 eq)
-
Folic acid derivative with a primary amine linker (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.5 eq)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) (3.0 eq)
-
-
Procedure:
-
Dissolve the intermediate, EDC, and NHS in anhydrous DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve the folic acid derivative and triethylamine in anhydrous DMF.
-
Add the folic acid solution dropwise to the activated intermediate solution.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final probe, BBP-FA.
-
Data Presentation
The following table summarizes the predicted photophysical properties of the hypothetical BBP-FA probe. These values are based on the known properties of similar pyrene-conjugated benzimidazole fluorophores.
| Property | Predicted Value |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ) | 0.3 - 0.5 |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
Application in Cellular Imaging
The BBP-FA probe is designed for targeted imaging of cancer cells that overexpress the folate receptor. The following is a general protocol for its application in fluorescence microscopy.
Protocol 3: Live Cell Imaging with BBP-FA
-
Cell Culture:
-
Culture folate receptor-positive cells (e.g., HeLa cells) and folate receptor-negative cells (as a control) on glass-bottom dishes.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of BBP-FA in DMSO.
-
Prepare a working solution of 5-10 µM BBP-FA in serum-free cell culture medium.
-
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the BBP-FA working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
For competition experiments, pre-incubate cells with a high concentration of free folic acid for 30 minutes before adding the BBP-FA probe.
-
-
Imaging:
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom set for ~350 nm excitation and ~450 nm emission).
-
Signaling Pathway Visualization
The BBP-FA probe could be used to investigate folate receptor-mediated endocytosis.
Caption: Folate receptor-mediated uptake of BBP-FA.
Potential Applications and Future Directions
Fluorescent probes derived from this compound hold significant potential for a wide range of applications, including:
-
Targeted Cancer Imaging: By conjugating different targeting ligands to the carboxylic acid, probes can be designed for specific cancer types.
-
Sensing of Metal Ions and pH: The benzimidazole core is sensitive to its local environment, which can be exploited for the development of sensors for metal ions, pH, and other biologically relevant analytes.
-
Theranostics: The probe scaffold could be further modified to include a therapeutic agent, creating a theranostic platform for simultaneous imaging and drug delivery.
Future research should focus on the actual synthesis and characterization of probes based on this scaffold to validate and expand upon the hypothetical framework presented here. The exploration of different fluorophores attached at the bromo position and various recognition moieties at the carboxylic acid will undoubtedly lead to the development of a new generation of powerful tools for chemical biology and biomedical research.
Application Notes and Protocols for 6-bromo-1H-benzoimidazole-4-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-bromo-1H-benzoimidazole-4-carboxylic acid in various domains of material science. The information is compiled for researchers, scientists, and professionals in drug development, offering insights into its potential as a versatile building block in the creation of advanced materials. While specific experimental data for this compound is limited in publicly available literature, the following sections extrapolate from closely related benzimidazole and carboxylic acid derivatives to provide robust foundational knowledge and methodologies.
Overview of this compound
This compound is a heterocyclic compound possessing both a benzimidazole core and a carboxylic acid functional group. This unique structure makes it a promising candidate for several applications in material science, including as an organic linker in Metal-Organic Frameworks (MOFs), a corrosion inhibitor for metals, and a monomer for the synthesis of functionalized polymers. The bromine substituent offers a site for further chemical modification, enhancing its versatility.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Solid |
| CAS Number | 255064-08-5 |
Application in Corrosion Inhibition
Benzimidazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. The carboxylic acid group can further enhance this adsorption through electrostatic interactions or by acting as an additional anchoring site.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 2-(2-pyridyl)benzimidazole | Mild Steel | 1 M HCl | 1 x 10⁻³ | > 90 | [1] |
| 2-bromo-1H-benzimidazole | Mild Steel | 1 M HCl | 1 x 10⁻³ | ~ 85 | [1] |
| 2-chlorobenzimidazole | Mild Steel | 1 M HCl | 1 x 10⁻³ | ~ 88 | [1] |
| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole | Carbon Steel | 1 M HCl | 1 x 10⁻³ | 95 | [2] |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ | 88.2 | [3] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ | 95.4 | [3] |
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound using electrochemical methods.
Materials:
-
Working Electrode: Mild steel coupon (e.g., C1018)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Corrosive Medium: 1 M Hydrochloric acid (HCl)
-
Inhibitor: this compound
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupon with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200).
-
Degrease the coupon with acetone, rinse with deionized water, and dry in a stream of warm air.
-
Mount the coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared mild steel coupon as the working electrode, the SCE as the reference electrode, and the platinum wire as the counter electrode.
-
Fill the cell with 1 M HCl solution (blank).
-
-
Electrochemical Measurements (Blank):
-
Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements at OCP over a frequency range of 100 kHz to 10 mHz.
-
Conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Electrochemical Measurements (Inhibitor):
-
Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M).
-
Repeat steps 2 and 3 for each inhibitor concentration.
-
-
Data Analysis:
-
Analyze the EIS data by fitting to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) from EIS data using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Analyze the potentiodynamic polarization data to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) from polarization data using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
Caption: Workflow for evaluating corrosion inhibition efficiency.
Application as an Organic Linker in Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of MOFs. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system may need to be optimized.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Organic Linker: this compound
-
Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve this compound (0.1 mmol) in the same solvent (5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization: The synthesized MOF should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the surface area and porosity.
Caption: Self-assembly process of a Metal-Organic Framework.
Application in Functional Polymers and Photoluminescent Materials
The carboxylic acid group of this compound can be utilized to incorporate this moiety into polymer chains through condensation polymerization. The resulting polymers would possess the inherent properties of the benzimidazole unit, such as thermal stability and potential for metal coordination. Furthermore, benzimidazole-containing compounds can form complexes with metal ions that may exhibit interesting photoluminescent properties, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs).
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
A catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., m-cresol)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of this compound and the chosen diol.
-
Add a catalytic amount of p-toluenesulfonic acid and the solvent.
-
Heat the reaction mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture or by spectroscopic methods.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Materials:
-
This compound
-
A metal salt with potential for luminescence (e.g., Zn(II), Cd(II), Ru(II), Ir(III) salts)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
-
A base (if deprotonation of the carboxylic acid is required, e.g., sodium hydroxide)
Procedure:
-
Dissolve this compound in the chosen solvent. If necessary, add a stoichiometric amount of base to deprotonate the carboxylic acid.
-
Add a solution of the metal salt in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified time.
-
Isolate the resulting metal complex by filtration or evaporation of the solvent.
-
Purify the complex by recrystallization.
-
Photoluminescence Measurement:
-
Dissolve the purified complex in a suitable solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the excitation wavelength.
-
Record the emission spectrum using a spectrofluorometer at the determined excitation wavelength.
-
Measure the photoluminescence quantum yield relative to a known standard.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-bromo-1H-benzoimidazole-4-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products. |
| Suboptimal Reaction Conditions | - Screen different solvents to ensure adequate solubility of all reactants.- Experiment with various catalysts, as some have been shown to improve yields in benzimidazole synthesis.[1] |
| Poor Quality Starting Materials | - Verify the purity of the starting diamine and carboxylic acid precursors using techniques like NMR or melting point analysis.- Use freshly purified reagents if necessary. |
| Product Loss During Work-up | - Carefully adjust the pH during extraction to minimize the solubility of the product in the aqueous phase.[1]- Ensure all precipitated product is collected during filtration and wash steps are performed with cold solvents to reduce solubility losses. |
| Inefficient Cyclization | - For condensation reactions, ensure that water is effectively removed, as its presence can inhibit the reaction. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.[2] |
Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure the stoichiometry of the reactants is correct.- As mentioned previously, consider increasing the reaction time or temperature to drive the reaction to completion.[1] |
| Formation of Side Products | - Over-bromination can lead to di- or tri-brominated species. Carefully control the amount of the brominating agent and consider performing the reaction at a lower temperature to enhance selectivity.[1]- Incomplete cyclization of the diamine precursor can result in amide intermediates. Ensure cyclization conditions are optimal. |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged reaction times, particularly in the presence of strong acids or bases.[1]- Perform the work-up procedure promptly after the reaction is deemed complete by TLC analysis.[1] |
| Formation of Isomers | - Depending on the synthetic route, isomeric products may form. Optimize reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer.- Isomers can often be separated by careful column chromatography or recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A common and effective method involves the condensation of a substituted o-phenylenediamine, specifically 3,4-diamino-5-bromobenzoic acid, with formic acid or a derivative. This reaction directly forms the benzimidazole ring system. Alternatively, one could start with a pre-formed benzimidazole-4-carboxylic acid and then perform an electrophilic bromination to introduce the bromine atom at the 6-position.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include the purity of starting materials, the reaction temperature, the choice of solvent, and the reaction time. The stoichiometry of the reactants is also crucial, especially in the case of bromination, to avoid the formation of over-brominated byproducts.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a highly effective and straightforward technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is the best method for purifying the final product?
A4: The purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] If significant impurities are present, column chromatography on silica gel may be necessary.[1][3]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominating agents are corrosive and toxic, so extra caution should be exercised when handling them. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 65 | 92 |
| 100 | 8 | 85 | 95 |
| 120 | 6 | 82 | 90 |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethanol | 10 | 78 | 94 |
| DMF | 6 | 88 | 96 |
| Acetic Acid | 8 | 80 | 93 |
Experimental Protocols
Synthesis of this compound via Condensation
This protocol outlines the synthesis from 3,4-diamino-5-bromobenzoic acid and formic acid.
Materials:
-
3,4-diamino-5-bromobenzoic acid
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3,4-diamino-5-bromobenzoic acid and an excess of formic acid.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, you can add activated carbon to the hot solution and filter it before allowing it to cool.
-
Dry the purified product under a vacuum to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
common side products in the synthesis of brominated benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brominated benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of brominated benzimidazoles.
Issue 1: Low Yield of the Desired Monobrominated Product
Question: I am getting a low yield of my target monobrominated benzimidazole. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from incomplete reaction to the formation of multiple side products. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents, particularly the brominating agent, are not degraded.
-
-
Formation of Polybrominated Side Products: Over-bromination is a frequent issue, leading to the formation of dibromo- or even tribromo-benzimidazoles.[2]
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine), typically 1.0 to 1.1 equivalents for monobromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise at a low temperature to control the reaction rate and minimize over-bromination.[3]
-
Milder Brominating Agents: Consider using a less reactive brominating agent.
-
-
-
Formation of Regioisomers: The bromine atom can be introduced at different positions on the benzene ring of the benzimidazole, leading to a mixture of isomers that can be difficult to separate and result in a lower yield of the desired isomer. The position of bromination is influenced by the electronic effects of the substituents on the benzimidazole ring.[4]
-
Solution:
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, chloroform, carbon tetrachloride) to find the optimal conditions for your specific substrate.[4][5]
-
Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can direct the bromination to a specific position.
-
-
Issue 2: Difficulty in Purifying the Brominated Benzimidazole
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure brominated benzimidazole. What purification strategies can I use?
Answer: Purification of brominated benzimidazoles can be challenging due to the presence of closely related side products and impurities. Here are some effective purification techniques:
-
Column Chromatography: This is the most common method for separating the desired product from side products like regioisomers and polybrominated species.
-
Troubleshooting:
-
Product Degradation on Silica: Some benzimidazole derivatives can be unstable on silica gel. If you observe streaking or new spots on your TLC plate after spotting the purified fractions, consider deactivating the silica gel with triethylamine (typically 1% in the eluent) or using an alternative stationary phase like alumina.[6]
-
Poor Separation: If the spots for your product and impurities are too close on the TLC, try a different solvent system with varying polarities. A gradient elution might be necessary for complex mixtures.
-
-
-
Recrystallization: This is an effective method for purifying solid products, especially for removing less soluble impurities.
-
Troubleshooting:
-
Finding a Suitable Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for benzimidazoles include ethanol/water mixtures.[3]
-
Removing Colored Impurities: If your product is colored even after recrystallization, you can treat it with activated charcoal in the hot solution before filtering.[6][7] Be aware that using too much charcoal can lead to product loss. Alternatively, for stubborn colors, a potassium permanganate treatment followed by clarification with sodium bisulfite in an aqueous solution can be effective.[8]
-
-
-
Work-up Procedure: A proper work-up after the reaction is crucial to remove reagents and some side products before further purification.
-
NBS Bromination: After a reaction using N-bromosuccinimide (NBS), the succinimide byproduct can be removed by washing the reaction mixture with water or an aqueous solution of sodium bicarbonate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of monobrominated benzimidazoles?
A1: The most common side products are:
-
Polybrominated benzimidazoles: These are molecules where more than one bromine atom has been added to the benzimidazole ring.
-
Regioisomers: These are isomers with the bromine atom at different positions on the benzimidazole ring (e.g., 4-bromo, 5-bromo, 6-bromo, 7-bromo). The distribution of these isomers depends on the reaction conditions and the substituents present on the starting benzimidazole.[4]
-
Unreacted starting material: Incomplete reactions will leave the starting benzimidazole in the crude product.
-
Oxidation products: Electrophilic bromination can sometimes be accompanied by oxidation side reactions.
Q2: How can I control the regioselectivity of the bromination reaction?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Reaction Conditions: The choice of solvent, temperature, and brominating agent can significantly influence which position is favored for bromination. For example, bromination in acetic acid versus chloroform can lead to different regioisomers.[4]
-
Substituent Effects: The electronic properties of existing substituents on the benzimidazole ring will direct the incoming bromine atom. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta-.
-
Theoretical Calculations: In some cases, computational chemistry can be used to predict the most likely site of bromination.[9]
Q3: What are the key differences between using Br₂ and NBS as a brominating agent for benzimidazoles?
A3: Both are common brominating agents, but they have different characteristics:
-
Bromine (Br₂): It is a strong and highly reactive brominating agent. It is a liquid that can be hazardous to handle due to its volatility and corrosiveness. Its high reactivity can sometimes lead to over-bromination.
-
N-Bromosuccinimide (NBS): NBS is a solid and is generally considered easier and safer to handle than liquid bromine. It is a milder source of electrophilic bromine and is often used for more selective brominations.[3] The succinimide byproduct is typically easy to remove during the work-up.[5]
Quantitative Data
The following table summarizes typical yields for the synthesis of benzimidazoles and their derivatives under various conditions. Note that the yield of specific side products is often not reported in detail in the literature; however, the presence of mixtures of regioisomers is a common observation.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Side Products Noted |
| Benzimidazole | o-phenylenediamine, formic acid | Heat at 100°C | 83-85[8] | Discolored crude product before recrystallization |
| 2-Methyl-benzimidazole | o-phenylenediamine, acetic acid | Heat | 68[8] | Not specified |
| N-phenacyldibromobenzimidazoles | 5,6- or 4,6-dibromobenzimidazole, phenacyl halides | NaHCO₃, MeCN, reflux | Moderate | Mixture of regioisomers |
| 1,2-substituted benzimidazoles | N-substituted o-phenylenediamines, terminal alkynes | CuI, Et₃N, MeCN, 80°C | up to 95[10] | TsNH₂ |
Experimental Protocols
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine [7]
-
In a 250 ml round-bottomed flask, dissolve 27 g of o-phenylenediamine in 17.5 g of 90% formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture and slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude benzimidazole using a Buchner funnel, wash with ice-cold water, and drain well.
-
For purification, dissolve the crude product in 400 ml of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Buchner funnel.
-
Cool the filtrate to about 10°C, filter the crystalline benzimidazole, wash with 25 ml of cold water, and dry at 100°C. The expected yield of pure benzimidazole is around 25 g (m.p. 171-172°C).
Protocol 2: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole [3]
This is a two-step synthesis.
-
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
-
Dissolve 4-methyl-1,2-phenylenediamine in dimethylformamide (DMF).
-
Add formic acid to the solution.
-
Reflux the reaction mixture at 90-100°C, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and dilute it with water.
-
Neutralize the residual acid with a sodium bicarbonate solution until the product precipitates.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 6-methyl-1H-benzimidazole. Purify by column chromatography if necessary.
-
-
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
-
Dissolve the 6-methyl-1H-benzo[d]imidazole from Step 1 in acetic acid or a suitable chlorinated solvent.
-
Slowly add N-bromosuccinimide (NBS) in portions to the solution while stirring at ambient temperature.
-
Continue stirring and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-6-methyl-1H-benzo[d]imidazole.
-
Visualizations
Caption: General experimental workflow for the synthesis of brominated benzimidazoles.
Caption: Formation of common side products in benzimidazole bromination.
References
- 1. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination of 1(9) H -2,3-dihydroimidazo[1,2- a ]benzimidazole and its N -derivatives - Sochnev - Russian Journal of General Chemistry [gynecology.orscience.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-bromo-1H-benzoimidazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The cooling process is too rapid. High levels of impurities are present, depressing the melting point. | - Select a lower-boiling point solvent or use a solvent mixture. - Ensure slow cooling by allowing the solution to cool to room temperature before placing it in an ice bath. - Perform a pre-purification step, such as an acid-base wash, to remove significant impurities. |
| Low or no crystal formation upon cooling | Too much solvent was used, and the solution is not supersaturated. The concentration of the target compound is too low. | - Concentrate the solution by evaporating some of the solvent and attempt to recrystallize. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Product is discolored (e.g., yellow or brown) | Presence of colored impurities, possibly from the starting materials or side reactions during synthesis. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. - Perform multiple recrystallizations. - Consider column chromatography for highly colored samples. |
| Poor recovery/yield after purification | The compound has significant solubility in the cold recrystallization solvent. Product was lost during transfer steps. The crude material contained a high percentage of impurities. | - Ensure the recrystallization solvent provides low solubility at cold temperatures. Test different solvents or solvent mixtures. - Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor to recover any adhered product. - Analyze the purity of the crude material to set realistic expectations for the yield. |
| Presence of starting materials in the final product | Incomplete reaction during the synthesis. Inefficient removal during work-up and purification. | - If the starting material is a diamine, it can be removed by washing with a dilute acid solution (e.g., 1M HCl). - If the starting material is a carboxylic acid, it may be removed through careful pH adjustment during an acid-base extraction. - Column chromatography can be effective in separating the product from starting materials. |
| Formation of a gelatinous precipitate | Use of highly polar aprotic solvents like DMF or DMSO for precipitation can sometimes lead to the formation of gels instead of crystalline solids.[1] | - Avoid precipitating the product directly from large volumes of DMF or DMSO. Instead, consider adding an anti-solvent to induce crystallization.[1] - If possible, remove the high-boiling point solvent under reduced pressure and redissolve the residue in a more suitable solvent for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A2: Common impurities may include unreacted starting materials, such as a brominated diaminobenzoic acid derivative. Additionally, side products from the cyclization reaction and colored impurities formed from the degradation of reactants or products can be present. If formic acid is used in the synthesis, formate salts of the benzimidazole may also be formed.[1]
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure involves dissolving the crude material in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the purified carboxylic acid.
Q4: What are some recommended solvent systems for recrystallization?
A4: Based on the properties of similar compounds, suitable recrystallization solvents could include ethanol, methanol, or a mixture of ethanol and water. For less polar impurities, recrystallization from a more polar solvent system would be beneficial. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Q5: My purified product still shows impurities by TLC/HPLC. What should I do?
A5: If recrystallization does not yield a product of the desired purity, consider column chromatography. A silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be effective. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and collect the aqueous layer.
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH 2-3). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) at room and elevated temperatures to find a suitable solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: Optimizing Solubility of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-bromo-1H-benzoimidazole-4-carboxylic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound. Due to the presence of the carboxylic acid group, it is expected to have moderate solubility in polar solvents. The benzimidazole core, being aromatic, may contribute to poor aqueous solubility at neutral pH. Like other benzimidazole derivatives, its solubility is highly dependent on pH. It is expected to be more soluble in aqueous solutions at basic pH due to the deprotonation of the carboxylic acid and potentially the benzimidazole nitrogen, forming a more soluble salt. Conversely, in acidic solutions, the protonation of the nitrogen atoms in the benzimidazole ring may also increase solubility.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in your biological assay should be kept as low as possible, typically below 0.5%.[1][4][5] It is crucial to include a vehicle control (assay media with the same final DMSO concentration) in all experiments to account for any solvent effects.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: The solubility of this compound in aqueous buffers can be significantly influenced by pH.[6][7][8][9][10] Since it is a carboxylic acid, increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. It is recommended to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for your specific assay.
Q5: Are there alternative solvents or co-solvents I can use?
A5: If solubility in DMSO is limited or if your assay is sensitive to DMSO, you can explore other organic solvents such as ethanol.[11] Co-solvents can also be used in combination with your primary solvent to enhance solubility.[3][12][13][14] However, it is essential to determine the tolerance of your specific biological assay to any new solvent or co-solvent.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution when preparing the stock in DMSO.
| Possible Cause | Troubleshooting Step |
| Concentration is too high for DMSO solubility. | 1. Attempt to dissolve a smaller amount of the compound in the same volume of DMSO to determine the approximate solubility limit. 2. If a lower concentration is not suitable for your experimental needs, proceed to the next steps. |
| Incomplete dissolution. | 1. Gently vortex the solution.[1] 2. Use sonication in a water bath for several minutes to aid dissolution.[1] 3. Gentle warming (e.g., 37°C water bath) can also be effective, but be cautious of potential compound degradation with heat.[1] |
Issue 2: Compound precipitates when diluting the DMSO stock solution into aqueous assay buffer.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility at the buffer's pH. | 1. Adjust the pH of the assay buffer: Since the compound is a carboxylic acid, increasing the pH should enhance solubility. Prepare buffers at slightly more basic pH values (e.g., pH 7.8, 8.2, 8.5) and test for precipitation upon addition of the DMSO stock. 2. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent precipitation. |
| Final concentration exceeds aqueous solubility. | 1. Lower the final concentration of the compound in the assay. 2. If a high concentration is required, consider if the assay can tolerate a slightly higher percentage of DMSO (ensure to run appropriate vehicle controls). |
| Buffer components are incompatible. | 1. Simplify the buffer composition to the essential components and re-test solubility. 2. Test solubility in different common biological buffers (e.g., PBS, Tris, HEPES) at your target pH. |
Data Presentation
Table 1: Solubility Testing Template for this compound
| Solvent/Buffer | pH | Temperature (°C) | Maximum Observed Soluble Concentration (mg/mL) | Observations (e.g., clear solution, precipitate, color change) |
| DMSO | N/A | 25 | User to fill in | |
| Ethanol | N/A | 25 | User to fill in | |
| PBS | 7.4 | 25 | User to fill in | |
| Tris Buffer | 7.4 | 25 | User to fill in | |
| Tris Buffer | 8.0 | 25 | User to fill in | |
| Tris Buffer | 8.5 | 25 | User to fill in | |
| User-defined Buffer | User to fill in | 25 | User to fill in |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 241.04 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 2.41 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube or vial.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use sonication or gentle warming as described in the troubleshooting guide.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Systematic Solubility Testing in Aqueous Buffers
-
Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., PBS at pH 7.4, Tris buffer at pH 7.4, 8.0, and 8.5).
-
Initial Dilution: In separate microcentrifuge tubes, add a small volume of your DMSO stock solution to a larger volume of each aqueous buffer to achieve your highest desired final concentration. Ensure the final DMSO concentration is consistent across all tests and is at or below the tolerance level of your assay (e.g., 0.5%).
-
Observe for Precipitation: Vortex each tube and let it stand at room temperature for a set period (e.g., 30 minutes). Visually inspect for any precipitate.
-
Serial Dilutions: If precipitation is observed, perform serial dilutions of the mixture to determine the highest concentration at which the compound remains in solution for each buffer condition.
-
Record Results: Document your findings in a table similar to Table 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
preventing decarboxylation of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decarboxylation of 6-bromo-1H-benzoimidazole-4-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) as carbon dioxide (CO₂). For this compound, this results in the formation of 6-bromo-1H-benzoimidazole, an undesired byproduct that can complicate purification and reduce the yield of the desired product. The benzimidazole ring system, while generally stable, can be susceptible to decarboxylation of a carboxylic acid substituent under certain conditions.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors that can induce decarboxylation of heteroaromatic carboxylic acids like this compound are:
-
High Temperatures: Elevated temperatures provide the activation energy needed for the C-C bond cleavage.
-
Strong Acids or Bases: Both acidic and basic conditions can catalyze the decarboxylation reaction.
-
Metal Catalysts: Certain transition metals can facilitate decarboxylation, particularly in the context of cross-coupling or other metal-catalyzed reactions.
Q3: At what temperature should I be concerned about decarboxylation?
Q4: How can I monitor for the presence of the decarboxylated byproduct?
A4: Several analytical techniques can be employed to detect and quantify the formation of 6-bromo-1H-benzoimidazole:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material, the decarboxylated product, and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, confirming the presence of the decarboxylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the disappearance of the carboxylic acid proton and changes in the aromatic proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the more volatile decarboxylated product.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a major, less polar byproduct. | Decarboxylation due to excessive heat. | - Lower the reaction temperature. - Reduce the reaction time. - If possible, use a milder solvent with a lower boiling point. - Consider alternative synthetic routes that do not require high temperatures. |
| Product degradation during acidic or basic workup. | pH-catalyzed decarboxylation. | - Neutralize the reaction mixture carefully at a low temperature (e.g., 0°C). - Use milder acids (e.g., acetic acid, citric acid) or bases (e.g., sodium bicarbonate) for pH adjustment. - Minimize the time the compound is exposed to harsh pH conditions. |
| Formation of decarboxylated byproduct during metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). | Metal-induced decarboxylation. | - Screen different catalysts and ligands; some may be less prone to inducing decarboxylation. - Lower the catalyst loading. - Reduce the reaction temperature and extend the reaction time if necessary. - Consider protecting the carboxylic acid group as an ester prior to the cross-coupling reaction. |
| Difficulty in purifying the product away from the decarboxylated impurity. | Similar polarities of the desired product and the byproduct. | - Optimize the mobile phase in HPLC for better separation. - Consider derivatizing the carboxylic acid to significantly alter its polarity before purification. - Recrystallization from a carefully chosen solvent system may selectively precipitate the desired product. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Decarboxylation
To ensure the long-term stability of this compound, it is recommended to:
-
Storage: Store the solid compound in a cool, dark, and dry place. For solutions, storage at low temperatures (-20°C or -80°C) is advisable, especially for extended periods.[2]
-
Handling: When weighing and handling the compound, avoid prolonged exposure to high humidity and direct sunlight.
Protocol 2: Monitoring for Decarboxylation using HPLC
This protocol outlines a general method for monitoring the stability of this compound in a given set of conditions.
-
Standard Preparation: Prepare a stock solution of this compound and a separate stock solution of the potential decarboxylated product, 6-bromo-1H-benzoimidazole, in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: At various time points during your experiment, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the standards and samples. The decarboxylated product will have a shorter retention time than the carboxylic acid due to its lower polarity. Quantify the amount of each species by comparing the peak areas to a calibration curve.
Visualizations
Caption: Decarboxylation of this compound.
Caption: Workflow for monitoring experimental stability.
References
Technical Support Center: N-Alkylation of Sterically Hindered Benzimidazoles
Welcome to the technical support center for the N-alkylation of sterically hindered benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experimental work.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the N-alkylation of sterically hindered benzimidazoles and provides actionable solutions.
dot
Caption: A troubleshooting workflow for low or no product yield in N-alkylation of sterically hindered benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of my sterically hindered benzimidazole so challenging?
A1: Steric hindrance is a primary obstacle in the N-alkylation of substituted benzimidazoles.[1] Bulky groups near the nitrogen atoms of the benzimidazole ring can physically block the approach of the alkylating agent. This steric clash reduces the nucleophilicity of the benzimidazole nitrogen, leading to slow reaction rates or even complete failure of the reaction under standard conditions.[1]
Q2: I'm observing the formation of a di-alkylated product. How can I prevent this?
A2: The formation of a quaternary imidazolium salt via di-alkylation is a common side reaction, especially with highly reactive alkylating agents.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the benzimidazole relative to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2]
-
Monitor the Reaction: Closely follow the reaction's progress using TLC or LC-MS and stop it as soon as the starting material is consumed.[1]
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[1]
Q3: My reaction is producing a mixture of N1 and N3 regioisomers. How can I improve selectivity?
A3: For unsymmetrical benzimidazoles, achieving regioselectivity can be difficult.[1] The alkylation often favors the less sterically hindered nitrogen atom.[3][4] To improve selectivity:
-
Bulky Protecting Groups: Introducing a bulky protecting group on one of the nitrogens can direct alkylation to the other nitrogen.
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand can significantly influence regioselectivity.[3][4]
-
Reaction Conditions: Systematically varying the solvent, base, and temperature can help optimize for the desired regioisomer.
Q4: Are there alternative methods to traditional SN2 alkylation for these challenging substrates?
A4: Yes, several alternative methods can be effective for N-alkylation of sterically hindered benzimidazoles:
-
Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD) to achieve N-alkylation under mild conditions and can be effective for sterically demanding substrates.[1][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of benzimidazoles with aryl halides.[1][6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[8][9][10]
-
Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates by facilitating the transfer of the benzimidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[11][12]
Q5: My reaction mixture turns dark, and I get a complex mixture of products. What could be the cause?
A5: A dark reaction mixture and the formation of multiple products often indicate decomposition of the starting materials or the product.[2] This can be caused by:
-
High Temperatures: Prolonged heating at high temperatures can lead to degradation. Consider lowering the temperature or using microwave synthesis for shorter reaction times.[8]
-
Strong Bases: While strong bases can be necessary to deprotonate the benzimidazole, they can also promote side reactions and decomposition.[2] Careful selection of the base and its stoichiometry is crucial.
-
Unstable Reagents: Ensure the purity and stability of your alkylating agent and benzimidazole under the reaction conditions.[1]
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize quantitative data for different N-alkylation methods, providing a basis for comparison.
Table 1: Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Conventional | Imidazole | 1-Bromohexane | K₂CO₃ | Acetonitrile | Reflux | 5-7 days | ~60 | [8] |
| Microwave | Imidazole | 1-Bromohexane | K₂CO₃ | Acetonitrile | 150 | 1 hour | ~80 | [8] |
| Conventional | Bibenzoimidazole | Various aralkyl halides | K₂CO₃ | DMF | - | - | Lower | [13] |
| Microwave | Bibenzoimidazole | Various aralkyl halides | K₂CO₃ | DMF | - | 4-8 min | Higher | [13] |
Table 2: Phase-Transfer Catalysis (PTC) Conditions
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole | Benzyl chloride | TBAB | NaOH | Dichloromethane | RT | 2 | 95 | [11] |
| 2-Mercapto-5-methyl-1H-benzimidazole | Various alkyl halides | TBAB | - | - | 25 | - | - | [14] |
| Benzimidazole | Alkyl halides | Quaternary ammonium salt | NaOH | Alkyl halide (solvent) | 35-100 | 3-8 | 71-83 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the sterically hindered benzimidazole (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC or LC-MS.[8]
-
After completion, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
dot
Caption: A general experimental workflow for microwave-assisted N-alkylation of benzimidazoles.
Protocol 2: General Procedure for Mitsunobu Reaction
-
Dissolve the sterically hindered benzimidazole (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.monash.edu [research.monash.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Technical Support Center: Analysis of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 6-bromo-1H-benzoimidazole-4-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its potential impurities.
| Question | Possible Causes | Recommended Solutions |
| No peak is observed for the main compound. | Incorrect MS settings (polarity, ion source parameters). | Verify that the MS is set to the appropriate ionization mode (positive or negative) for the analyte. Optimize ion source parameters such as gas flows, temperatures, and voltages.[1][2] |
| Sample degradation. | Prepare fresh samples and ensure proper storage conditions.[2] | |
| LC system issue (no flow, leak). | Check for mobile phase flow and leaks in the LC system. Purge the pump to remove air bubbles.[1][2] | |
| Poor peak shape (tailing, fronting, or splitting). | Column overload. | Reduce the injection volume or dilute the sample. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column.[3] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Inconsistent retention times. | Insufficient column equilibration. | Ensure the column is equilibrated for an adequate time between injections, typically with at least 10 column volumes.[2] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[2] | |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure accurate composition.[1][2] | |
| High background noise in the mass spectrum. | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system and mass spectrometer.[3] |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions. | |
| Difficulty in identifying unknown impurity peaks. | Lack of fragmentation information. | Perform MS/MS experiments to obtain fragmentation patterns of the impurity peaks, which can help in structure elucidation. |
| Co-elution of multiple impurities. | Optimize the LC gradient to improve the separation of impurity peaks. | |
| Isotopic pattern misinterpretation. | For bromine-containing compounds, look for the characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in positive and negative ionization modes?
A1: The molecular weight of this compound is approximately 241.04 g/mol .[1] In positive ion mode (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 241.0 and 243.0 due to the bromine isotopes (⁷⁹Br and ⁸¹Br). In negative ion mode (ESI-), you would observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 239.0 and 241.0.
Q2: What are the likely impurities I should look for?
A2: Based on a plausible synthetic route involving the condensation of a diamine with a carboxylic acid derivative, potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions. A table of potential impurities is provided in the "Potential Impurities Data" section.
Q3: How can I confirm the identity of a suspected impurity?
A3: Confirmation of an impurity's identity can be achieved by comparing its retention time and mass spectrum (including MS/MS fragmentation pattern) with that of a synthesized reference standard.
Q4: What is a suitable LC method for separating the main compound from its impurities?
A4: A reversed-phase LC method is generally suitable. A detailed starting protocol is provided in the "Experimental Protocols" section. You may need to optimize the gradient and mobile phase composition to achieve the best separation for your specific sample.
Q5: The mass spectrum of my main peak and some impurity peaks show a doublet with a 1:1 intensity ratio, separated by 2 m/z units. What does this indicate?
A5: This is a characteristic isotopic pattern for a compound containing one bromine atom.[4] The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
LC-MS Method
-
LC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Range: m/z 100 - 800
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
Potential Impurities Data
The following table summarizes potential impurities that may be observed during the synthesis of this compound. The listed impurities are based on a plausible synthetic pathway and common side reactions.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Potential Source |
| 3,4-Diamino-5-bromobenzoic acid | 3,4-diamino-5-bromobenzoic acid | C₇H₇BrN₂O₂ | 231.05 | 232.0, 234.0 | 230.0, 232.0 | Unreacted starting material |
| 6-Bromo-1H-benzoimidazole | 6-bromo-1H-benzoimidazole | C₇H₅BrN₂ | 197.03 | 198.0, 200.0 | 196.0, 198.0 | Decarboxylation of the final product |
| 1H-Benzoimidazole-4-carboxylic acid | 1H-benzoimidazole-4-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 163.1 | 161.1 | Incomplete bromination of a precursor |
| Dibromo-1H-benzoimidazole-4-carboxylic acid | dibromo-1H-benzoimidazole-4-carboxylic acid | C₈H₄Br₂N₂O₂ | 319.94 | 318.9, 320.9, 322.9 | 317.9, 319.9, 321.9 | Over-bromination side product |
Diagrams
Caption: Experimental workflow for impurity identification.
Caption: Potential pathways for impurity formation.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chimia.ch [chimia.ch]
- 3. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 255064-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
stability issues of 6-bromo-1H-benzoimidazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromo-1H-benzoimidazole-4-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is a solid that should be stored at room temperature.[1] For long-term stability, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.
Q2: I am observing precipitation of the compound in my aqueous buffer. What could be the cause?
A2: The solubility of this compound, like many benzimidazole derivatives, can be pH-dependent. The carboxylic acid group suggests that it will be more soluble in basic solutions where it can be deprotonated to a more soluble carboxylate salt. In acidic or neutral aqueous solutions, its solubility is likely to be lower. Consider adjusting the pH of your buffer to a more alkaline value (e.g., pH > 8) to improve solubility.
Q3: My solution of this compound is changing color over time. Does this indicate degradation?
A3: A change in color can be an indicator of degradation. Benzimidazole rings can be susceptible to oxidation, which may lead to the formation of colored byproducts. It is recommended to prepare solutions fresh and protect them from light and atmospheric oxygen, especially if they are to be stored for an extended period. If color change is observed, it is crucial to analytically assess the purity of the solution.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzimidazole derivatives can be susceptible to several degradation mechanisms. Forced degradation studies, which involve subjecting the compound to harsh conditions, can help elucidate these pathways.[2][3][4] Potential degradation routes could include:
-
Hydrolysis: The amide bond within the imidazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The benzimidazole ring system can be prone to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over time.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are recommended if the compound will be handled under extensive lighting.[2]
-
Decarboxylation: Under harsh conditions such as high heat, the carboxylic acid group may be lost.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound crashes out of solution | Low solubility at the current pH. | Increase the pH of the solution to deprotonate the carboxylic acid and enhance solubility. Consider using a co-solvent such as DMSO or DMF for initial dissolution before dilution in aqueous buffer. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C. Protect solutions from light. Perform a forced degradation study to identify potential degradants. |
| Inconsistent results in biological assays | Instability of the compound in the assay medium. | Assess the stability of the compound in the specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking samples at different time points, and analyzing them by HPLC. |
| Discoloration of the solution | Oxidative degradation or formation of impurities. | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in a thermostatically controlled oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 288 nm.[5]
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity in Derivatization of 6-bromo-1H-benzoimidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 6-bromo-1H-benzoimidazole-4-carboxylic acid. The inherent electronic properties and potential for low solubility of this heterocyclic carboxylic acid can lead to poor reactivity in common derivatization reactions. This guide offers detailed protocols and strategies to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor reactivity in standard amide coupling reactions?
A1: The poor reactivity can be attributed to several factors:
-
Low Nucleophilicity of the Amine: The amine substrate you are using may not be sufficiently nucleophilic.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.
-
Low Solubility: this compound has moderate solubility in many common organic solvents, which can limit the effective concentration of reactants.
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid for nucleophilic attack. The benzimidazole ring system can also potentially coordinate with and inhibit certain catalysts.
Q2: What are the best solvents for derivatization reactions with this compound?
A2: Anhydrous polar aprotic solvents are generally recommended. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving the starting material and facilitating the reaction. For some coupling reactions, dichloromethane (DCM) or tetrahydrofuran (THF) can be used, but solubility may be a limiting factor. It is crucial to use anhydrous solvents to prevent hydrolysis of activated intermediates.
Q3: How can I improve the yield of my esterification reaction?
A3: For esterification of this hindered carboxylic acid, consider the following:
-
Use a more powerful activation method: Instead of a simple Fischer esterification, which may be too harsh and low-yielding, consider using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Remove water: In acid-catalyzed esterifications, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
Alternative reagents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the more reactive acyl chloride intermediate, which then readily reacts with an alcohol. However, these reagents are harsh and may not be compatible with other functional groups.
Q4: My Suzuki coupling reaction is not proceeding. What should I check?
A4: For Suzuki coupling reactions involving electron-deficient aryl bromides like this compound, several factors are critical:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The choice of base is crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed.
Troubleshooting Guides
Amide Bond Formation
Problem: Low to no conversion to the desired amide.
dot
Caption: Troubleshooting logic for low amide coupling yield.
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq.). Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. Include additives like HOBt or OxymaPure to improve activation and suppress side reactions. |
| Low Amine Nucleophilicity/Protonation | Use a slight excess of the amine (1.1-1.2 eq.). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq.) to ensure the amine is in its free base form. |
| Poor Solubility of Starting Materials | Switch to a more polar aprotic solvent like DMF or DMSO. Gently heat the reaction mixture to improve solubility (monitor for decomposition). |
| Hydrolysis of Activated Intermediate | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. |
Suzuki-Miyaura Coupling
Problem: Failure of the cross-coupling reaction.
dot
Caption: Troubleshooting logic for failed Suzuki coupling reactions.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Low Activity | Use a more robust palladium catalyst system. For electron-deficient bromides, catalysts with bulky, electron-rich ligands like SPhos or XPhos are often superior to Pd(PPh₃)₄. Increase the catalyst loading from 1-2 mol% to 3-5 mol%. |
| Ineffective Base | Switch from weaker bases (e.g., Na₂CO₃) to stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Quality of Boronic Acid | Use fresh, high-purity boronic acid or its corresponding pinacol ester. Boronic acids can degrade upon storage. |
| Suboptimal Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C. |
Experimental Protocols
Disclaimer: These protocols are adapted from procedures for structurally similar compounds and may require optimization for this compound.
Protocol 1: Amide Coupling using HATU
dot
Caption: Experimental workflow for amide coupling using HATU.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Similar Coupling Reaction:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time | Yield |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1 eq.) | DIPEA (5 eq.) | DMF | 5 h | 38% |
| Thiazole carboxylic acid | Aniline derivative | EDC (1 eq.), DMAP (1 eq.), HOBt (0.1 eq.) | - | CH₃CN | 18 h | 80% |
Data adapted from a study on amide bond formation for electron-deficient amines and functionalized carboxylic acids.[1]
Protocol 2: Steglich Esterification
Materials:
-
This compound (1.0 eq.)
-
Alcohol (1.5 eq.)
-
DCC (1.1 eq.)
-
DMAP (0.1 eq.)
-
Anhydrous DCM
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound and the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the portion-wise addition of DCC.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
dot
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 eq.)
-
Anhydrous 1,4-dioxane/water (e.g., 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound derivative, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki Coupling of Bromo-Benzimidazoles:
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2-bromo-1-methyl-1H-benzo[d]imidazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
Data adapted from protocols for similar bromo-benzimidazole derivatives.
References
Technical Support Center: Scaling Up the Synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-bromo-1H-benzoimidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the scale-up of this important benzimidazole derivative.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower than expected yields during the scale-up of the cyclization reaction. What are the potential causes and how can we mitigate this?
-
Answer: Low yields on a larger scale can stem from several factors:
-
Inefficient Heat Transfer: In larger reactors, localized hot or cold spots can lead to side reactions or incomplete conversion. Ensure uniform heating and efficient stirring. The use of a jacketed reactor with a thermal fluid is highly recommended.
-
Poor Solubility of Starting Materials: As the scale increases, the concentration of reactants may lead to solubility issues, causing incomplete reaction. Consider a different solvent system or an increase in the solvent volume. A co-solvent system might also improve solubility.
-
Suboptimal Reaction Conditions: Conditions that worked on a small scale may not be optimal for a larger batch. A re-optimization of temperature, reaction time, and catalyst loading may be necessary.
-
Air/Moisture Sensitivity: The reaction may be more sensitive to air or moisture on a larger scale due to longer reaction and work-up times. Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Formation of Impurities
-
Question: Our scaled-up batch of this compound shows significant impurities on HPLC analysis. What are the likely impurities and how can we prevent their formation?
-
Answer: Common impurities can include unreacted starting materials, over-brominated products, or isomers.
-
Unreacted Starting Materials: This often points to an incomplete reaction. See the troubleshooting steps for low yield.
-
Over-bromination: If bromination is a separate step, excessive brominating agent or prolonged reaction time can lead to the formation of di-bromo species. Carefully control the stoichiometry of the brominating agent and monitor the reaction closely by TLC or HPLC.
-
Isomer Formation: Depending on the synthetic route, the formation of other positional isomers is possible. Purification by recrystallization or column chromatography is the most effective way to remove these. Optimizing the reaction temperature and the choice of catalyst can sometimes improve regioselectivity.
-
Decarboxylation: At elevated temperatures, the carboxylic acid product may be prone to decarboxylation. It is crucial to control the temperature during the final stages of the reaction and during work-up.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with the precipitation and filtration of the final product on a large scale. The product seems to be very fine and clogs the filter. What can we do?
-
Answer:
-
Optimize Precipitation Conditions: The rate of addition of the anti-solvent or the cooling rate can significantly impact the particle size of the precipitate. A slower addition or a more gradual cooling profile can lead to the formation of larger, more easily filterable crystals.
-
"Oiling Out": If the product "oils out" before crystallizing, it can result in a fine, difficult-to-filter solid. Try adjusting the solvent system or seeding the solution with a small amount of pure product to encourage proper crystallization.
-
Filter Aid: For very fine particles, using a filter aid like Celite® can improve filtration speed and prevent clogging.
-
Recrystallization Solvent System: A thorough screening of recrystallization solvents is crucial for obtaining a pure product with good morphology. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scaled-up synthesis of this compound?
A1: A common and scalable approach is a two-step synthesis. The first step involves the condensation of 3,4-diaminobenzoic acid with formic acid to form the benzimidazole ring, yielding 1H-benzoimidazole-4-carboxylic acid. The second step is the regioselective bromination of the benzimidazole core to introduce the bromine atom at the 6-position.
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Key parameters to monitor include:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions.
-
Stirring Speed: Ensures homogeneity and efficient heat transfer.
-
pH: Important during work-up and precipitation to ensure complete product isolation.
-
Reaction Time: Needs to be monitored to ensure the reaction goes to completion without significant byproduct formation.
Q3: What are the recommended safety precautions for handling the reagents involved?
A3:
-
Brominating agents (e.g., N-Bromosuccinimide): Are corrosive and strong oxidizers. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids (e.g., Formic Acid, Sulfuric Acid): Are corrosive. Handle with appropriate PPE.
-
Solvents: Use in a well-ventilated area and away from ignition sources.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid |
| Solvent (Cyclization) | Polyphosphoric Acid | Polyphosphoric Acid | Eaton's Reagent |
| Reaction Temp. (Cyclization) | 150 °C | 150 °C | 100 °C |
| Reaction Time (Cyclization) | 4 hours | 6 hours | 8 hours |
| Brominating Agent | N-Bromosuccinimide | N-Bromosuccinimide | N-Bromosuccinimide |
| Solvent (Bromination) | Acetic Acid | Acetic Acid | Acetic Acid |
| Reaction Temp. (Bromination) | Room Temperature | 25-30 °C | 25-30 °C |
| Reaction Time (Bromination) | 12 hours | 18 hours | 24 hours |
| Typical Yield | 85% | 80% | 75% |
| Purity (HPLC) | >98% | >98% | >97% |
Experimental Protocols
Protocol 1: Synthesis of 1H-benzoimidazole-4-carboxylic acid (Pilot Scale)
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3,4-diaminobenzoic acid (100 g, 0.657 mol).
-
Carefully add polyphosphoric acid (1 kg) to the flask with stirring.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 80-90 °C and carefully pour it onto crushed ice (5 kg) with vigorous stirring.
-
Adjust the pH of the resulting slurry to ~6 with a concentrated solution of sodium hydroxide.
-
The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum at 60 °C to afford 1H-benzoimidazole-4-carboxylic acid.
Protocol 2: Synthesis of this compound (Pilot Scale)
-
In a 5 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, suspend 1H-benzoimidazole-4-carboxylic acid (90 g, 0.555 mol) in glacial acetic acid (2 L).
-
Cool the suspension to 10-15 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (100 g, 0.562 mol) in glacial acetic acid (1 L).
-
Add the N-Bromosuccinimide solution dropwise to the reactor over a period of 2 hours, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 18 hours.
-
Monitor the reaction by HPLC. Upon completion, pour the reaction mixture into ice water (10 L).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
Validation & Comparative
comparing the biological activity of halogen-substituted benzimidazole isomers
A comparative analysis of the biological activity of halogen-substituted benzimidazole isomers reveals significant variations in their therapeutic potential based on the nature and position of the halogen substituent. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to natural purines, allowing it to interact with various biological targets.[1][2] Halogenation of this scaffold is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.
Antimicrobial Activity of Halogen-Substituted Benzimidazole Isomers
The introduction of halogen atoms to the benzimidazole scaffold has been shown to enhance antimicrobial properties.[3][4] The position of the halogen substituent (ortho, meta, or para) on the phenyl ring of 2-substituted benzimidazoles can significantly influence their activity.
A study on fluoro-substituted benzimidazole derivatives demonstrated their efficacy against a range of bacterial and fungal strains. The results indicated that fluoro-substituted compounds generally exhibit good antibacterial and antifungal properties compared to their unsubstituted parent compounds.[3] For instance, a compound with a fluorine atom in the meta-position of the phenyl ring side chain of benzimidazole showed high activity against Gram-negative bacteria.[3]
Table 1: Antimicrobial Activity (MIC, µg/mL) of Fluoro-Substituted Benzimidazole Isomers [3]
| Compound ID | Substituent Position | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | C. parapsilosis |
| 12 | Unsubstituted | 125 | 31.25 | 125 | 125 | 62.5 | 62.5 |
| 13 | 2-Fluoro (ortho) | 62.5 | 15.62 | 62.5 | 62.5 | 31.25 | 31.25 |
| 14 | 3-Fluoro (meta) | 31.25 | 7.81 | 62.5 | 62.5 | 31.25 | 31.25 |
| 15 | 4-Fluoro (para) | 62.5 | 15.62 | 62.5 | 62.5 | 31.25 | 31.25 |
| 16 | Unsubstituted | 125 | 62.5 | 125 | 250 | 125 | 125 |
| 17 | 2-Fluoro (ortho) | 62.5 | 15.62 | 62.5 | 125 | 62.5 | 62.5 |
| 18 | 3-Fluoro (meta) | 31.25 | 7.81 | 31.25 | 62.5 | 31.25 | 31.25 |
| 19 | 4-Fluoro (para) | 62.5 | 15.62 | 62.5 | 125 | 62.5 | 62.5 |
| Ciprofloxacin | - | 1.95 | 0.97 | 0.97 | 1.95 | - | - |
| Fluconazole | - | - | - | - | - | 3.9 | 1.95 |
Note: Compounds 12-15 are 2-(fluorophenyl)-1H-benzimidazoles, while compounds 16-19 are 5-methyl-2-(fluorophenyl)-1H-benzimidazoles.
The data clearly shows that the meta-substituted fluoro-benzimidazoles (14 and 18 ) exhibit the highest potency against the tested bacterial strains, particularly B. subtilis.[3]
Anticancer Activity of Halogen-Substituted Benzimidazole Isomers
Benzimidazole derivatives are also known to possess anticancer properties, acting through mechanisms such as the disruption of microtubule polymerization and the induction of apoptosis.[5][6] The substitution pattern of halogens plays a critical role in their cytotoxic activity.
While a direct side-by-side comparison of ortho, meta, and para halogen-substituted isomers' anticancer activity is not detailed in the provided search results, the general importance of halogen substitution is highlighted. For example, in the search for EGF-R kinase inhibitors, it was found that substituting the anilino group in the meta position with halogen atoms leads to very potent compounds.[7]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized benzimidazole derivatives were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to obtain the final inoculum concentration.
-
Preparation of Microtiter Plates: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared microbial inoculum was added to each well. The plates were then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3]
Structure-Activity Relationship (SAR)
The biological activity of halogen-substituted benzimidazoles is significantly influenced by the nature and position of the halogen substituent. This relationship can be summarized as follows:
-
Nature of the Halogen: Electron-withdrawing halogens like fluorine can increase the antimicrobial activity of benzimidazole derivatives.[3] The presence of a strong electron-withdrawing atom is often correlated with improved efficacy.
-
Position of the Halogen: As seen in the antimicrobial data, the position of the halogen on the phenyl ring is crucial. Meta-substitution with fluorine has been shown to be particularly effective against certain bacterial strains.[3] This suggests that the spatial arrangement of the substituent influences the binding of the molecule to its biological target.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Comparative Analysis of 6-Bromo-1H-benzoimidazole-4-carboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comparative overview of the structure-activity relationships (SAR) of analogs of 6-bromo-1H-benzoimidazole-4-carboxylic acid, a promising template for the development of novel therapeutics. While specific comprehensive SAR studies on a series of this compound analogs are not extensively available in the public domain, this guide draws parallels from closely related benzimidazole derivatives, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a key target in cancer therapy.[2][3][4]
Core Structure and Rationale
The this compound core presents several key features for medicinal chemistry exploration:
-
The benzimidazole nucleus is a versatile heterocyclic system known for its diverse biological activities.
-
The bromo substituent at the 6-position can influence the electronic properties of the ring system and provide a handle for further synthetic modification.
-
The carboxylic acid at the 4-position offers a critical anchor point for introducing various side chains and functional groups, allowing for the fine-tuning of pharmacological properties. Conversion of the carboxylic acid to a carboxamide is a common strategy in drug design to enhance cell permeability and target engagement.
Potential Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)
Several benzimidazole derivatives have been identified as potent inhibitors of PARP, an enzyme family crucial for DNA repair.[2][3][4] Inhibition of PARP is a clinically validated strategy in cancer treatment, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The general structure of 6-bromo-1H-benzoimidazole-4-carboxamide analogs aligns with the pharmacophoric features of known PARP inhibitors.
Hypothetical Structure-Activity Relationship (SAR) Profile
Based on the analysis of related benzimidazole-based inhibitors, a hypothetical SAR for 6-bromo-1H-benzoimidazole-4-carboxamide analogs as PARP inhibitors can be postulated. The following table presents potential modifications and their expected impact on activity, using data from analogous series as a predictive model.
Table 1: Postulated Structure-Activity Relationship of 6-Bromo-1H-benzoimidazole-4-carboxamide Analogs as PARP Inhibitors
| Modification Point | Substituent (R) | Predicted Activity | Rationale |
| 4-Carboxamide | Small alkyl or cycloalkyl amides | Potentially High | The carboxamide group is a key hydrogen bonding motif that often interacts with the nicotinamide binding pocket of PARP. |
| Aromatic or heteroaromatic amides | Variable | The nature of the aromatic ring can influence π-stacking interactions and introduce additional binding contacts. | |
| Introduction of basic amines | Potentially Increased | Basic moieties can improve solubility and form additional ionic interactions with the enzyme. | |
| N1-Position | Hydrogen | Baseline Activity | The unsubstituted N-H can act as a hydrogen bond donor. |
| Small alkyl groups | Potentially Decreased | Alkylation at N1 may disrupt key hydrogen bonding interactions. | |
| 2-Position | Hydrogen or small alkyl groups | Variable | Substituents at this position can influence the overall shape and electronic distribution of the molecule, affecting target binding. |
Experimental Data from a Related Benzimidazole Series
Due to the lack of specific public data on the target compounds, we present data from a study on 2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives as Fatty Acid Synthase (FASN) inhibitors to illustrate the type of quantitative analysis required.[5] This serves as a template for how the SAR of this compound analogs could be systematically evaluated.
Table 2: Anticancer Activity of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-carboxamide Derivatives against HCT-116 Colon Cancer Cell Line [5]
| Compound | R-Group on Piperazine | IC50 (µM) ± SD |
| CTL-01 | 4-Fluorophenyl | 10.5 ± 0.5 |
| CTL-02 | 4-Chlorophenyl | 8.2 ± 0.4 |
| CTL-03 | 4-Bromophenyl | 7.5 ± 0.3 |
| CTL-04 | 4-Nitrophenyl | 5.1 ± 0.2 |
| CTL-05 | 4-Methylphenyl | 12.3 ± 0.6 |
| CTL-06 | 4-Trifluoromethylphenyl | 3.0 ± 0.25 |
| CTL-07 | 2-Chlorophenyl | 9.8 ± 0.5 |
| CTL-08 | 2,4-Dichlorophenyl | 6.4 ± 0.3 |
| CTL-09 | Pyridin-2-yl | 15.1 ± 0.7 |
| CTL-10 | Pyrimidin-2-yl | 18.2 ± 0.9 |
| CTL-11 | Benzyl | 14.5 ± 0.7 |
| CTL-12 | Cyclohexyl | 2.5 ± 0.25 |
| Orlistat (Standard) | - | 13.5 ± 1.0 |
Data extracted and adapted from a study on FASN inhibitors to serve as an illustrative example.[5]
Experimental Protocols
The following are representative experimental protocols that would be employed to evaluate the structure-activity relationship of this compound analogs.
General Synthesis of 6-Bromo-1H-benzoimidazole-4-carboxamide Analogs
A general synthetic route would involve the initial synthesis of the this compound core, followed by amide coupling with a variety of amines.
Caption: General synthetic workflow for the preparation of target analogs.
Detailed Protocol for Amide Coupling:
-
To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., DMF), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final amide analog.
In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized analogs against PARP-1 would be determined using a commercially available colorimetric or fluorescent assay kit.
Caption: Experimental workflow for a typical in vitro PARP-1 inhibition assay.
Protocol:
-
In a 96-well plate coated with histones and containing activated DNA, add a fixed concentration of PARP-1 enzyme.
-
Add varying concentrations of the test compounds (analogs) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
After another wash step, add the HRP substrate and measure the colorimetric or fluorescent signal.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Relevant Signaling Pathway
The inhibition of PARP primarily affects the DNA damage response (DDR) pathway. Specifically, PARP-1 is a key player in the base excision repair (BER) pathway.
Caption: Simplified diagram of PARP-1's role in the DNA damage response pathway.
Inhibition of PARP-1 by compounds such as the 6-bromo-1H-benzoimidazole-4-carboxamide analogs prevents the synthesis of poly(ADP-ribose) chains. This, in turn, hinders the recruitment of essential DNA repair proteins to the site of damage, leading to the accumulation of single-strand breaks. In rapidly dividing cancer cells, these unresolved single-strand breaks can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, a concept known as synthetic lethality.
Conclusion
While direct and comprehensive structure-activity relationship data for this compound analogs is still emerging, the foundational chemistry and the activity of related benzimidazole scaffolds strongly suggest their potential as valuable starting points for the development of novel therapeutics, particularly as PARP inhibitors. The systematic synthesis and evaluation of a focused library of analogs, as outlined in this guide, would be a critical next step in elucidating their full therapeutic potential and defining a clear SAR profile. The experimental protocols and pathway diagrams provided herein offer a robust framework for researchers to undertake such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 6-bromo-1H-benzoimidazole-4-carboxylic acid as a Specific Enzyme Inhibitor: A Comparative Guide
Initial investigations into the biological activity of 6-bromo-1H-benzoimidazole-4-carboxylic acid have yet to identify a specific enzyme target. While the benzimidazole scaffold is a common feature in a wide range of biologically active compounds, including known enzyme inhibitors, published scientific literature does not currently contain specific data validating this compound as an inhibitor of a particular enzyme.
The core structure of benzimidazole is recognized for its therapeutic potential, with various derivatives showing activity against a host of enzymes. For instance, different substituted benzimidazoles have been identified as inhibitors of enzymes such as PIM-1 kinase, a target in cancer therapy, and carbonic anhydrases, which are involved in various physiological processes. Other research has explored benzimidazole derivatives as lysine demethylase inhibitors, which play a role in epigenetic regulation.
However, the specific biological activity and potential enzyme targets of this compound remain uncharacterized in the public domain. Consequently, a direct comparison with alternative inhibitors, including the presentation of quantitative data such as IC50 or Ki values, is not feasible at this time.
To facilitate future research and provide a framework for the validation of this compound, this guide outlines the necessary experimental workflows and data presentation structures that would be required.
Hypothetical Experimental Workflow for Target Identification and Validation
Should a biological screening program identify a potential enzyme target for this compound, a systematic validation process would be necessary. The following workflow outlines the key steps.
Caption: Experimental workflow for the validation of a specific enzyme inhibitor.
Data Presentation for Comparative Analysis
Once validated, the performance of this compound should be compared against known inhibitors of the identified target enzyme. The data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Comparative Inhibitory Potency
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Target X | Data | Data | Data |
| Alternative Inhibitor 1 | Target X | Data | Data | Data |
| Alternative Inhibitor 2 | Target X | Data | Data | Data |
Table 2: Selectivity Profile
| Compound | Target X (IC50, µM) | Off-Target 1 (IC50, µM) | Off-Target 2 (IC50, µM) | Selectivity Index (vs. Off-Target 1) |
| This compound | Data | Data | Data | Data |
| Alternative Inhibitor 1 | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are examples of protocols that would be necessary.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (for detecting the signal, e.g., fluorescence, absorbance)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted inhibitor to the respective wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence intensity) at regular intervals using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Enzyme Kinetics for Mechanism of Action
-
Reagents and Materials:
-
Same as Protocol 1, with varying concentrations of the substrate.
-
-
Procedure:
-
Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.
-
Repeat the assay with at least two different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by observing the effect of the inhibitor on Vmax and Km.
-
Conclusion
While this compound belongs to a class of compounds with significant therapeutic precedent, its specific role as an enzyme inhibitor is yet to be established. The workflows and data presentation formats outlined above provide a roadmap for the necessary research to validate and characterize its potential as a specific enzyme inhibitor. Future studies involving broad screening against enzyme panels are required to uncover its biological function and potential therapeutic applications.
A Comparative Guide to the Efficacy of Bromo-Benzimidazole/Indazole Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition potential of compounds based on the bromo-benzimidazole and bromo-indazole scaffolds. While direct experimental data for 6-bromo-1H-benzoimidazole-4-carboxylic acid is not extensively available in the public domain, the benzimidazole and indazole cores are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural resemblance to the purine core of ATP allows them to effectively interact with the ATP-binding pocket of a wide array of protein kinases.[1] This guide leverages data from structurally related bromo-benzimidazole and bromo-indazole derivatives to offer a representative efficacy profile and an objective comparison with other established kinase inhibitors.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of the kinase's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for representative kinase inhibitors, including those derived from the bromo-benzimidazole and bromo-indazole scaffolds, against several clinically relevant protein kinases.
Table 1: Comparison of IC50 Values for Various Kinase Inhibitors
| Kinase Target | Bromo-Benzimidazole/Indazole Scaffold Derivative | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| PLK4 | CFI-400945 (Indazole derivative) | 2.8[3] | Centrinone | 2.71[4] |
| CFI-400437 (Indazole derivative) | 1.55[4] | Axitinib | 4.2[4] | |
| WY29 (Pyrazolo[3,4-d]pyrimidine scaffold) | 27[5] | Alisertib | 62.7[4] | |
| PIM-1 | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 520[6] | AZD1208 | 0.4 |
| TCS PIM-1 1 | 50 | SMI-4a | 17 | |
| SGI-1776 | 7 | CX-6258 HCl | 5 | |
| CK2α | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | 6650[6] | CX-4945 (Silmitasertib) | 1[2] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | 280 (Ki) | SGC-CK2-1 | 4.2[2] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway, a typical experimental workflow for assessing kinase inhibition, and the logical framework for this comparative analysis.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed protocols for commonly employed assays to determine kinase inhibitor efficacy.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase and its substrate in the Kinase Reaction Buffer.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental values.
-
Normalize the data with respect to the positive control (vehicle-treated) to determine the percentage of kinase inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Kinase Inhibition Assay: Western Blot Analysis of Phosphoprotein Levels
This method assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a predetermined duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH).
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition. Compare the ratios in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Comparative Analysis of 6-bromo-1H-benzoimidazole-4-carboxylic Acid Derivatives: In Vitro vs. In Vivo Activity
A comprehensive comparison of the biological activity of 6-bromo-1H-benzoimidazole-4-carboxylic acid derivatives remains a developing area of research. While the broader benzimidazole scaffold is a well-established pharmacophore in drug discovery, detailed comparative studies focusing specifically on derivatives of this compound, encompassing both in vitro and in vivo data, are not extensively available in the current scientific literature.
The benzimidazole core is a key structural motif in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Scientific investigations into this class of compounds typically involve the synthesis of a series of derivatives followed by systematic evaluation of their biological effects. This process allows researchers to establish structure-activity relationships (SAR), identifying how different chemical modifications influence a compound's potency and efficacy.
A typical investigation would involve initial in vitro screening to determine the potency of the compounds. For instance, in an anticancer drug discovery context, this would involve assays to measure the half-maximal inhibitory concentration (IC50) against various cancer cell lines. Promising candidates from these in vitro studies are then often advanced to in vivo testing in animal models, such as xenograft models in mice, to assess their efficacy in a living organism. This allows for the evaluation of factors like tumor growth inhibition, pharmacokinetics, and potential toxicity.
Similarly, for anti-inflammatory applications, in vitro assays might include measuring the inhibition of key inflammatory enzymes like cyclooxygenases (COX). Subsequently, in vivo studies in animal models of inflammation, such as carrageenan-induced paw edema in rats, would be conducted to confirm the anti-inflammatory effects and assess the overall in vivo performance.
Despite the significant interest in benzimidazole derivatives, a specific, publicly available, detailed comparative analysis of a series of this compound derivatives with corresponding in vitro and in vivo data could not be located in the current body of scientific literature. Such a study would be invaluable for researchers in the field of medicinal chemistry and drug development, as it would provide crucial insights into the therapeutic potential of this specific chemical scaffold. The generation of such data would enable a clearer understanding of how in vitro potency translates to in vivo efficacy for this particular class of compounds and would guide the rational design of more effective therapeutic agents. Researchers are encouraged to explore this specific chemical space to unlock its potential therapeutic applications.
A Comparative Analysis of Brominated vs. Chlorinated Benzimidazole Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenation of this scaffold is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. This guide provides a comparative study of brominated and chlorinated benzimidazole carboxylic acids, focusing on their synthesis, physicochemical properties, and their potential as anticancer and antimicrobial agents. While direct comparative studies on identical benzimidazole carboxylic acid backbones with bromine versus chlorine substitution are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom to the benzimidazole carboxylic acid scaffold can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. Generally, bromine is larger and more polarizable than chlorine, which can lead to differences in properties like lipophilicity (logP) and acidity (pKa).
| Property | Brominated Benzimidazole Carboxylic Acids (Predicted/Inferred) | Chlorinated Benzimidazole Carboxylic Acids (Predicted/Inferred) | Influence of Halogen |
| Molecular Weight | Higher | Lower | Bromine has a higher atomic weight than chlorine. |
| Lipophilicity (logP) | Generally higher | Generally lower | The larger size and greater polarizability of bromine can increase lipophilicity. |
| Acidity (pKa) | May be slightly more acidic | May be slightly less acidic | The electron-withdrawing effect of halogens influences the acidity of the carboxylic acid and the basicity of the imidazole nitrogen. The precise effect depends on the position of the halogen. |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | Increased lipophilicity often correlates with decreased aqueous solubility. |
Note: The values presented are general trends and can vary significantly based on the position of the halogen and other substituents on the benzimidazole ring.
Synthesis of Halogenated Benzimidazole Carboxylic Acids
The synthesis of brominated and chlorinated benzimidazole carboxylic acids typically involves the condensation of a halogenated o-phenylenediamine with a dicarboxylic acid or its derivative.
Experimental Protocol: Synthesis of 5-Halogenated-1H-benzimidazole-2-carboxylic acid
This protocol is a generalized procedure based on common synthetic routes.[1][2]
Materials:
-
4-bromo-1,2-diaminobenzene or 4-chloro-1,2-diaminobenzene
-
Oxalic acid
-
Hydrochloric acid (4 M)
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
A mixture of the respective halogenated o-phenylenediamine (0.1 mol) and oxalic acid (0.2 mol) in 4 M hydrochloric acid (100 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is dissolved in a hot solution of sodium carbonate, treated with activated charcoal, and filtered.
-
The filtrate is then acidified with acetic acid to precipitate the product.
-
The final product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield the pure 5-halogenated-1H-benzimidazole-2-carboxylic acid.
Workflow for the Synthesis of Halogenated Benzimidazole Carboxylic Acids:
Caption: General synthetic workflow for 5-halogenated benzimidazole carboxylic acids.
Comparative Biological Activity
Halogenated benzimidazole carboxylic acids have shown promise as both anticancer and antimicrobial agents. The nature and position of the halogen atom can significantly impact their biological activity.
Anticancer Activity
Benzimidazole derivatives often exert their anticancer effects by targeting crucial cellular pathways involved in cell proliferation and survival, such as the STAT3 and Bcl-2 signaling pathways.[3][4]
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.
Caption: Inhibition of the STAT3 signaling pathway by halogenated benzimidazoles.
Bcl-2 Family and Apoptosis: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Benzimidazole derivatives can act as Bcl-2 inhibitors, promoting apoptosis.
Caption: Induction of apoptosis via Bcl-2 inhibition by halogenated benzimidazoles.
Comparative Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Derivative (example) | - | - | - |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | - | - | [5] |
| Chlorinated Derivative (example) | MCF-7 (Breast) | - | [1] |
| 5-chloro substituted 1H-benzimidazole derivative | - | Improved cytotoxicity compared to 5-fluoro derivative | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Halogenated benzimidazoles have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data:
Similar to the anticancer data, direct comparative studies are scarce. However, data on related compounds indicate that both brominated and chlorinated benzimidazoles can be potent antimicrobial agents.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Brominated Derivative (example) | Staphylococcus aureus, Escherichia coli | < 4 | [5] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | |||
| Chlorinated Derivative (example) | Staphylococcus aureus (MRSA) | < 1 | [6] |
| 5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both brominated and chlorinated benzimidazole carboxylic acids are promising scaffolds for the development of novel anticancer and antimicrobial agents. The choice of halogen can significantly influence the physicochemical properties and biological activity of the compounds. While available data suggests that both types of halogenation can lead to potent compounds, further direct comparative studies are necessary to delineate the specific advantages of bromine versus chlorine substitution for different therapeutic targets. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these important classes of molecules.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway | MDPI [mdpi.com]
- 4. Buy 5-Bromo-1H-benzoimidazole-2-carboxylic acid | 40197-20-4 [smolecule.com]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Target Selectivity of 6-bromo-1H-benzoimidazole-4-carboxylic acid: A Comparative Analysis
Initial searches for the biological target and selectivity profile of 6-bromo-1H-benzoimidazole-4-carboxylic acid did not yield specific data for this compound. Publicly available scientific literature and databases do not contain explicit information on its primary biological target or its selectivity against a panel of related proteins. The compound is listed commercially as a chemical intermediate, for example, as a "Protein Degrader Building Block"[1], suggesting its primary use may be in the synthesis of other molecules rather than as a standalone therapeutic or research agent.
While direct experimental data on this compound is not available, the broader class of benzimidazole-containing molecules is well-documented for a wide range of biological activities. This structural motif is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.
Potential Biological Targets of Benzimidazole Derivatives
Benzimidazole derivatives have been investigated for their therapeutic potential in a multitude of disease areas, demonstrating activities as:
-
Anticancer Agents: This is one of the most extensively studied areas for benzimidazoles. They have been shown to exert their effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain benzimidazole carbamates interfere with microtubule formation, a critical process for cell division.[2]
-
Topoisomerase Inhibition: Some derivatives can inhibit human topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[3][4]
-
Kinase Inhibition: N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated as inhibitors of CK2α and PIM-1 kinases, which are involved in cancer cell survival.
-
-
Anti-inflammatory Agents: Benzimidazole compounds have been explored as inhibitors of key enzymes in inflammatory pathways, such as COX and 5-lipoxygenase.[5][6] The nature and position of substituents on the benzimidazole ring significantly influence their anti-inflammatory activity.[5][6]
-
Antimicrobial Agents: Various derivatives of 1H-benzo[d]imidazole have shown antibacterial and antifungal properties.[7]
-
Monocarboxylate Transporter (MCT) Inhibitors: The benzimidazole scaffold is also found in inhibitors of MCTs, which are crucial for cancer cell metabolism.[8] MCT1 and MCT4 are key transporters of lactate in cancer cells, and their inhibition is a promising strategy for cancer therapy.[8][9]
Structure-Activity Relationship (SAR) of Benzimidazoles
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.[5][6][10][11] For instance, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for modulating the anti-inflammatory and anticancer activities of these compounds.[5][6][11]
Comparison with Known Inhibitors (Hypothetical)
Without a confirmed target for this compound, a direct comparison with other inhibitors is not feasible. However, if we were to hypothesize its potential as an MCT inhibitor based on its structural class, a comparative analysis would involve assessing its potency and selectivity against known MCT inhibitors such as AZD3965 and AR-C155858 (MCT1 inhibitors) or AZD0095 (an MCT4 inhibitor).[9][12][13]
The following table illustrates the type of data that would be necessary for a meaningful comparison:
| Compound | Target(s) | IC50 (nM) | Selectivity Profile |
| This compound | Unknown | Unknown | Unknown |
| AZD3965 | MCT1 | ~1.6 | >6-fold selective over MCT2; no inhibition of MCT3/4 at 10 µM |
| AZD0095 | MCT4 | 1.3 | >1000-fold selective over MCT1 |
| AR-C155858 | MCT1 | Data not available | Potent MCT1 inhibitor |
Experimental Protocols for Target Selectivity Assessment
To determine the target selectivity of a novel compound like this compound, a series of established experimental protocols would be employed.
1. Primary Target Identification:
-
Biochemical Assays: The compound would be screened against a panel of purified enzymes or receptors to identify potential targets. For instance, if targeting kinases, a kinase panel assay would be performed.
-
Cell-Based Assays: Cellular assays designed to measure the activity of specific pathways would be used. For example, a lactate transport assay in cancer cells could indicate MCT inhibition.
2. Selectivity Profiling:
Once a primary target is identified, the compound's selectivity would be assessed against related proteins.
-
In Vitro Inhibition Assays: For an enzyme inhibitor, IC50 values would be determined against a panel of related enzymes. For instance, an MCT inhibitor would be tested against all MCT isoforms (MCT1, MCT2, MCT3, MCT4, etc.).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context.
-
Affinity Chromatography: This technique can be used to pull down binding partners of the compound from cell lysates.
The following diagram illustrates a general workflow for assessing target selectivity:
References
- 1. calpaclab.com [calpaclab.com]
- 2. Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Cross-Reactivity Data for 6-bromo-1H-benzoimidazole-4-carboxylic acid
A comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity studies for 6-bromo-1H-benzoimidazole-4-carboxylic acid. Quantitative data such as binding profiles, inhibitory constants (Ki), or IC50 values against a panel of molecular targets are not available. This guide, therefore, provides a broader context on the benzimidazole scaffold, its known biological activities, and a general framework for assessing the cross-reactivity of novel benzimidazole derivatives.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] Benzimidazole derivatives have been reported to exhibit a vast array of pharmacological activities, including:
The diverse biological activities of benzimidazole derivatives underscore the importance of thorough cross-reactivity and selectivity profiling for any new compound based on this scaffold to ensure its safety and efficacy.
Hypothetical Cross-Reactivity Assessment Workflow
For a novel compound such as this compound, a systematic approach is required to determine its target selectivity. The following workflow outlines a typical process for assessing cross-reactivity.
Caption: A typical workflow for assessing the cross-reactivity of a novel chemical entity.
General Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Kinases are a frequent target of benzimidazole-containing compounds. The following is a general protocol for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50).
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant kinase of interest.
-
Kinase-specific substrate.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]
-
ATP solution (at the Km concentration for the specific kinase).[6]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
Assay Setup:
-
Add kinase buffer to all wells of the plate.
-
Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a positive control (0% activity).
-
Add the kinase and its specific substrate to all wells except the positive control wells.[6]
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction by adding the second reagent from the kit (e.g., Kinase Detection Reagent). Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[7]
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic fit).[6]
-
Biological Activities of Various Benzimidazole Derivatives
To illustrate the diverse potential for cross-reactivity within the benzimidazole class, the following table summarizes the reported biological activities of several derivatives.
| Compound/Derivative Class | Primary Biological Activity/Target | Reference(s) |
| Albendazole, Mebendazole | Anthelmintic (inhibits tubulin polymerization) | [1] |
| Omeprazole, Pantoprazole | Proton Pump Inhibitor (anti-ulcer) | [1] |
| 2-substituted fluorinated benzimidazoles | Antifungal (active against C. albicans) | [4] |
| Aminopyrimidinyl benzimidazoles | Antibacterial (active against MRSA and E. coli) | [4] |
| Bis-benzimidazoles | Anticancer (targeting DNA topoisomerase I) | [8] |
| Astemizole-related compounds | Antihistaminic, Anti-prion activity | [5] |
Selectivity Profiling in Drug Discovery
Assessing cross-reactivity is a critical component of the drug discovery and development process. A compound's selectivity profile can predict potential off-target toxicities and help in the selection of the most promising lead candidates.
Caption: The role of selectivity profiling within the drug discovery pipeline.
References
- 1. isca.me [isca.me]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. assayquant.com [assayquant.com]
benchmarking the synthetic efficiency of different routes to 6-bromo-1H-benzoimidazole-4-carboxylic acid
A Comparative Benchmarking of Synthetic Routes to 6-bromo-1H-benzoimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, a key building block in medicinal chemistry. The comparison is based on established synthetic methodologies for benzimidazole derivatives, with quantitative data extrapolated from analogous reactions reported in the literature. This document aims to assist researchers in selecting an optimal synthetic strategy based on efficiency, availability of starting materials, and procedural simplicity.
Overview of Synthetic Strategies
Two primary synthetic pathways are proposed and evaluated for the synthesis of this compound.
Route 1: Linear Synthesis via a Substituted Diaminobenzoic Acid
This route commences with a commercially available substituted aminobenzoic acid, proceeding through nitration, reduction, and subsequent cyclization to form the target benzimidazole ring system.
Route 2: Late-Stage Bromination of a Benzimidazole Carboxylic Acid Core
This pathway focuses on the initial construction of the benzimidazole-4-carboxylic acid core, followed by a regioselective bromination at a later stage to introduce the bromo-substituent.
Quantitative Data Presentation
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The yields for individual steps are estimated based on analogous transformations reported in the scientific literature.
| Parameter | Route 1: Linear Synthesis | Route 2: Late-Stage Bromination |
| Starting Material | 3-Amino-5-bromobenzoic acid | 1H-Benzimidazole-4-carboxylic acid |
| Number of Steps | 3 | 1 |
| Overall Estimated Yield | ~65-75% | ~70-80% |
| Key Intermediate | 3,4-Diamino-5-bromobenzoic acid | Not Applicable |
| Primary Reagents | Nitric Acid, Sulfuric Acid, Iron, Acetic Acid, Formic Acid | N-Bromosuccinimide (NBS), Sulfuric Acid |
| Reaction Conditions | Step 1: 0-10 °C; Step 2: Reflux; Step 3: Reflux | Room Temperature to 60 °C |
Experimental Protocols
Route 1: Linear Synthesis via a Substituted Diaminobenzoic Acid
Step 1: Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid
To a stirred solution of 3-amino-5-bromobenzoic acid in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2-amino-5-bromo-3-nitrobenzoic acid. A similar synthesis for a related compound, 2-amino-5-bromo-3-nitrobenzoic acid, reports a yield of 96%.[1]
Step 2: Synthesis of 3,4-diamino-5-bromobenzoic acid
2-amino-5-bromo-3-nitrobenzoic acid is dissolved in a mixture of ethanol and water. To this solution, iron powder and a catalytic amount of acetic acid are added. The mixture is heated to reflux and stirred vigorously for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the pH is adjusted to neutral with a sodium bicarbonate solution to precipitate the product. The solid is filtered, washed with water, and dried to yield 3,4-diamino-5-bromobenzoic acid. The synthesis of 3,4-diaminobenzoic acid from its corresponding nitro precursor using ammonium sulfide reduction has been reported with a yield of 90.8%.[2][3]
Step 3: Synthesis of this compound
A mixture of 3,4-diamino-5-bromobenzoic acid and 90% formic acid is heated at 100 °C for 2 hours.[4][5] After cooling, the reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until alkaline to litmus paper. The precipitated crude product is collected by filtration, washed with cold water, and then recrystallized from boiling water to yield pure this compound. The synthesis of benzimidazole from o-phenylenediamine and formic acid is reported to proceed with a yield of 83-85%.[4]
Route 2: Late-Stage Bromination of a Benzimidazole Carboxylic Acid Core
Step 1: Synthesis of this compound
To a solution of 1H-benzoimidazole-4-carboxylic acid in concentrated sulfuric acid, N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is then heated to 60 °C and stirred for 3-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried under vacuum to give this compound. Direct regioselective bromination of a pre-existing benzimidazole carboxylic acid can be challenging due to the directing effects of the substituents.[6]
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathways.
Caption: Route 1: Linear synthesis of this compound.
Caption: Route 2: Late-stage bromination to synthesize this compound.
References
comparative analysis of the photophysical properties of substituted benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted benzimidazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties. Their intrinsic fluorescence and sensitivity to the local environment make them exceptional candidates for the development of fluorescent probes, bioimaging agents, and active components in organic light-emitting diodes (OLEDs). This guide offers a comparative analysis of the photophysical characteristics of various substituted benzimidazoles, supported by experimental data, to aid in the rational design of novel compounds with tailored optical properties.
Data Presentation: A Comparative Analysis of Photophysical Properties
The photophysical properties of benzimidazole derivatives are profoundly influenced by the nature and position of their substituents. Electron-donating and electron-withdrawing groups can significantly alter the electronic transitions, leading to shifts in absorption and emission spectra, and changes in fluorescence efficiency and lifetime. The following tables summarize key photophysical data for a selection of substituted benzimidazoles, providing a quantitative basis for comparison.
Table 1: Photophysical Properties of 2-(2-Hydroxyphenyl)benzimidazole Derivatives in Methanol
| Substituent (X) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| H | 340 | 475 | 9887 | 0.35 | [1] |
| 5-NH₂ | 355 | 500 | 9734 | 0.42 | [1] |
| 5-SO₃H | 342 | 480 | 9864 | 0.38 | [1] |
| 5-CH₂OH | 341 | 478 | 9934 | 0.36 | [1] |
| 5-Arylazo | 360 | 510 | 9454 | 0.25 | [1] |
| 5-Br | 345 | 485 | 9851 | 0.32 | [1] |
| 3,5-diBr | 350 | 495 | 9854 | 0.28 | [1] |
Table 2: Photophysical Properties of Donor-Acceptor-Donor 1H-Benzo[d]imidazole Derivatives in Chloroform
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 1a | 342 | 429 | 5724 | 0.78 |
| 1b | 384 | 459 | 4339 | 0.55 |
| 1c | 368 | 448 | 4598 | 0.65 |
Table 3: Photophysical Properties of Triphenylamine-Benzimidazole Derivatives
| Compound | R | Fluorescence Quantum Yield (Φ_F) |
| 1a | H | 0.70 - 0.78 |
| 1b | OH | 0.70 - 0.78 |
| 1c | OMe | 0.70 - 0.78 |
| 1d | CN | 0.70 - 0.78 |
Experimental Workflow and Methodologies
The characterization of the photophysical properties of substituted benzimidazoles involves a series of standard spectroscopic techniques. The general workflow is depicted in the diagram below, followed by detailed experimental protocols for key measurements.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of the benzimidazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, chloroform) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in a quartz cuvette with a 1 cm path length. The absorbance at the maximum absorption wavelength (λ_max) should ideally be between 0.1 and 1.0.
-
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs_max) is identified from the resulting spectrum.
-
2. Fluorescence Emission Spectroscopy
This measurement identifies the wavelengths of light emitted by the sample after excitation.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Sample Preparation: The same dilute solution used for UV-Vis absorption spectroscopy can be used. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength to the λ_abs_max determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission intensity (λ_em_max) is determined from the spectrum.
-
3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.
-
Principle: The quantum yield of an unknown sample (Φ_F, spl) is calculated relative to a standard (Φ_F, std) with a known quantum yield using the following equation:
Φ_F, spl = Φ_F, std * (I_spl / I_std) * (A_std / A_spl) * (n_spl² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation and emission slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (slope) of each line.
-
Calculate the quantum yield of the sample using the gradients (Grad) of the two plots:
Φ_F, spl = Φ_F, std * (Grad_spl / Grad_std) * (n_spl² / n_std²)
-
4. Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.
-
Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Procedure:
-
The sample is placed in the TCSPC instrument and excited by a pulsed laser or LED at the appropriate wavelength.
-
The instrument records the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ).
-
Logical Relationships in Photophysical Analysis
The interplay between molecular structure and photophysical properties is central to the design of functional benzimidazole derivatives. The following diagram illustrates the logical relationships influencing the key photophysical parameters.
By understanding these fundamental relationships and utilizing the provided experimental data and protocols, researchers can effectively design and screen novel substituted benzimidazoles with optimized photophysical properties for a wide range of applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 6-bromo-1H-benzoimidazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-bromo-1H-benzoimidazole-4-carboxylic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated organic compound. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible. This compound is classified as acutely toxic if swallowed, warranting careful handling to avoid ingestion.
Chemical and Safety Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 255064-08-5 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Physical Form | Solid | |
| Known Hazards | Acute Toxicity 3, Oral (Toxic if swallowed) | |
| Storage | Room temperature | [1] |
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2][3]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[2] Co-mingling different waste streams increases the complexity and cost of disposal. Do not combine acids and bases in the same container.[2]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste. The container must be sealable.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and labeled.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
3. Decontamination of Glassware:
-
Glassware should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[5]
-
After this initial rinse, the glassware can be washed according to standard laboratory procedures.[6][7] For stubborn organic residues, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol or methanol) can be effective, but this should be done with extreme caution and appropriate PPE.[6][7]
4. Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[4]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. How To [chem.rochester.edu]
- 7. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
